molecular formula C35H51NO10 B10818355 Acoforestinine

Acoforestinine

Cat. No.: B10818355
M. Wt: 645.8 g/mol
InChI Key: YBCOIJNAMJAFSO-MFFIRFEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acoforestinine is a useful research compound. Its molecular formula is C35H51NO10 and its molecular weight is 645.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H51NO10

Molecular Weight

645.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23?,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1

InChI Key

YBCOIJNAMJAFSO-MFFIRFEUSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](CC([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Acoforestinine: A Technical Overview of its Chemical Structure, Properties, and Putative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a C19-diterpenoid alkaloid that has been isolated from plants of the Aconitum genus, specifically Aconitum forrestii and Aconitum handelianum. Like other compounds in its class, this compound possesses a complex polycyclic structure. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, and details the experimental protocols for its isolation. Furthermore, while direct experimental evidence for the biological activity of this compound is limited, this document explores its putative pharmacological effects and associated signaling pathways based on the well-documented activities of structurally related Aconitum alkaloids.

Chemical Structure and Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C35H51NO10. Its structure was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by partial synthesis from the related alkaloid, Yunaconitine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 110011-77-3N/A
Molecular Formula C35H51NO10N/A
Molecular Weight 645.78 g/mol N/A
Appearance PowderN/A
Melting Point 99-101 °C[1](2)
Boiling Point 712.0±60.0 °C (Predicted)[1](2)
Density 1.30 g/cm³ (Predicted)[1](2)
Spectroscopic Data

Table 2: ¹³C-NMR Spectral Data of this compound (CDCl₃)

Carbon No.Chemical Shift (δ, ppm)Carbon No.Chemical Shift (δ, ppm)
183.21150.1
226.11229.0
334.81375.1
439.11483.8
549.31537.9
690.51682.3
753.91761.5
878.91880.4
945.71957.8
1040.8N-CH₂48.7
O-CH₃ Aromatic
1-OCH₃56.11'130.3
6-OCH₃61.32', 6'129.6
16-OCH₃57.83', 5'113.7
18-OCH₃59.14'158.5
Benzoyl C=O 166.4N-CH₂-CH₃ 13.5
8-O-CH₂-CH₃ 58.9, 15.8

Note: Data extracted from Pelletier et al., 1987. Assignments are based on comparison with related diterpenoid alkaloids.

Mass Spectrometry: High-resolution mass spectrometry established the molecular formula of this compound as C35H51NO10. The fragmentation pattern, characteristic of diterpenoid alkaloids, would be expected to involve losses of the ester and ether side chains. However, a detailed fragmentation analysis for this compound is not available in the reviewed literature.

Experimental Protocols

Isolation of this compound

The following protocol is a summary of the method described for the isolation of this compound from Aconitum forrestii.

experimental_workflow plant_material Powdered roots of Aconitum forrestii extraction Extraction with 95% Ethanol plant_material->extraction crude_alkaloids Crude Alkaloid Mixture extraction->crude_alkaloids acidic_extraction Acidic Extraction (pH 5-6) crude_alkaloids->acidic_extraction chloroform_extraction Extraction with Chloroform acidic_extraction->chloroform_extraction chromatography Chromatographic Separation chloroform_extraction->chromatography vlc Vacuum Liquid Chromatography (Alumina) chromatography->vlc fractions Collection of Fractions vlc->fractions ptlc Preparative Thin-Layer Chromatography fractions->ptlc This compound This compound ptlc->this compound

Figure 1: Isolation workflow for this compound.

Methodology:

  • Extraction: Powdered roots of Aconitum forrestii were extracted with boiling 95% ethanol.

  • Acid-Base Extraction: The crude extract was subjected to an acid-base extraction protocol to isolate the alkaloid fraction. The mixture was acidified, and then basified to a pH of 5-6 before extraction with chloroform.

  • Chromatography: The resulting crude alkaloid mixture was separated using a combination of vacuum liquid chromatography (VLC) on alumina (B75360) and preparative thin-layer chromatography (TLC). Fractions were monitored by TLC to guide the separation and purification process, ultimately yielding pure this compound.

Putative Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of this compound are scarce. However, based on its structural similarity to other C19-diterpenoid alkaloids from Aconitum species, its potential pharmacological effects can be inferred. These alkaloids are known for their potent analgesic and anti-inflammatory properties, though they also exhibit significant toxicity.[3](3)

Postulated Analgesic Activity

Many diterpenoid alkaloids from Aconitum exert analgesic effects.[4](4) The proposed mechanism often involves the modulation of voltage-gated sodium channels in neurons, which can lead to a reduction in pain signaling. Some atisine-type alkaloids have also been shown to act via opioid receptors.

analgesic_pathway cluster_neuron Nociceptive Neuron Na_channel Voltage-gated Sodium Channel Pain_signal Pain Signal Transmission Na_channel->Pain_signal Inhibition Opioid_receptor Opioid Receptor Opioid_receptor->Pain_signal Inhibition This compound This compound (putative) This compound->Na_channel Modulation This compound->Opioid_receptor Activation (possible)

Figure 2: Putative analgesic signaling pathway of this compound.
Postulated Anti-inflammatory Activity

Diterpenoid alkaloids from Aconitum species have demonstrated significant anti-inflammatory effects in various studies.[5](5) The underlying mechanisms are believed to involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1](1)

anti_inflammatory_pathway This compound This compound (putative) MAPK MAPK Pathway This compound->MAPK Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines

Figure 3: Putative anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound is a structurally complex C19-diterpenoid alkaloid whose chemical properties have been partially characterized. While its isolation and the elucidation of its carbon skeleton are well-documented, a complete spectroscopic profile, including detailed ¹H-NMR and mass spectral fragmentation data, is still lacking in the public domain. Furthermore, the biological activities of this compound have not been directly investigated. Based on its structural relationship to other Aconitum alkaloids, it is plausible that this compound possesses analgesic and anti-inflammatory properties. Future research should focus on obtaining a complete set of spectroscopic data for this compound and conducting in-depth biological assays to validate its predicted pharmacological effects and elucidate its precise mechanisms of action. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development, while also carefully considering the inherent toxicity associated with this class of natural products.

References

Acoforestinine: A Technical Overview of its Discovery, Origin, and Putative Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a C19-diterpenoid alkaloid that has been identified in plant species of the genus Aconitum. This technical guide synthesizes the available scientific information regarding its discovery, botanical origin, and chemical characteristics. Due to the limited availability of primary research articles, this document provides a comprehensive overview based on existing citations and related literature, highlighting the areas where further research is critically needed. This guide also presents putative experimental workflows and potential biological activities based on the characteristics of structurally related compounds.

Discovery and Origin

This compound was first reported as a constituent of Aconitum forrestii and later also isolated from Aconitum handelianum. These species belong to the Ranunculaceae family, which is a rich source of diverse and pharmacologically active diterpenoid alkaloids. The initial discovery and structural elucidation of this compound are attributed to the work of Pelletier and Joshi in 1991, with later work by Yang and colleagues in 2009 further confirming its presence in A. handelianum.

An important consideration in the study of this compound is the strong possibility that it may be an artifact of the extraction process. It has been suggested that this compound is formed from the reaction of another diterpenoid alkaloid, yunaconitine (B1683533), with ethanol, which is commonly used as a solvent in the extraction of plant materials. This chemical transformation is a critical factor for researchers to consider when isolating and quantifying this compound.

Chemical Properties

This compound is classified as a C19-diterpenoid alkaloid, a class of compounds characterized by a complex hexacyclic ring system. The chemical properties of this compound that have been reported in the literature are summarized in the table below.

PropertyValueReference
Chemical Formula C35H51NO10--INVALID-LINK--
Molecular Weight 645.78 g/mol --INVALID-LINK--
CAS Number 110011-77-3--INVALID-LINK--
Melting Point 99-101 °C--INVALID-LINK--

Experimental Protocols

While the full experimental details from the primary literature for the isolation and structural elucidation of this compound were not accessible for this review, a general workflow can be inferred from standard practices for the extraction of diterpenoid alkaloids from Aconitum species.

General Isolation Workflow

The isolation of diterpenoid alkaloids from Aconitum plant material typically involves the following steps:

G plant_material Dried and Powdered Aconitum Plant Material extraction Extraction with Solvent (e.g., Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition purified_alkaloids Purified Total Alkaloids acid_base_partition->purified_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) purified_alkaloids->chromatography isolated_compound Isolated this compound chromatography->isolated_compound

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques, primarily:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

Putative Formation and Biological Activity

Formation from Yunaconitine

The potential for this compound to be an artifact of the extraction process is a significant aspect of its chemistry. The proposed transformation from yunaconitine is illustrated below.

G yunaconitine Yunaconitine This compound This compound yunaconitine->this compound Nucleophilic Substitution ethanol Ethanol (Solvent) ethanol->this compound

Caption: Putative formation of this compound from Yunaconitine.

Potential Biological Activities and Signaling Pathways

G This compound This compound IonChannel Voltage-gated Sodium/Potassium Channels This compound->IonChannel Modulation NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibition CellMembrane Cell Membrane Potential IonChannel->CellMembrane Alters Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Reduces Production Inflammation Inflammatory Response Proinflammatory_Cytokines->Inflammation Mediates

Physical and chemical properties of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid first isolated from the roots of Aconitum handelianum. As a member of the complex family of Aconitum alkaloids, it possesses a unique chemical structure that warrants detailed investigation for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed spectroscopic data and experimental protocols for its isolation and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values are critical for its handling, formulation, and further chemical modification.

General Properties
PropertyValueSource
Molecular Formula C₃₅H₅₁NO₁₀[1]
Molecular Weight 645.78 g/mol [1]
Appearance White amorphous powder[2]
Melting Point 99-101 °C[1]
Boiling Point (Predicted) 712.0 ± 60.0 °C[1]
Density (Predicted) 1.30 g/cm³[1]
pKa (Predicted) 12.82 ± 0.70[1]
Exact Mass 645.35129682N/A
Structural and Chemical Descriptors
DescriptorValueSource
Hydrogen Bond Donor Count 2N/A
Hydrogen Bond Acceptor Count 11N/A
Rotatable Bond Count 12N/A
Topological Polar Surface Area 125 ŲN/A

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data are presented below.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule.

IonCalculated m/zFound m/zSource
[M+H]⁺646.3586646.3582[2]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Functional GroupSource
3454O-H (hydroxyl)[2]
1724C=O (ester)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

δ (ppm)MultiplicityJ (Hz)AssignmentSource
1.04t7.2N-CH₂-CH[2]
2.06sOAc[2]
0.69sCH₃[2]
Additional proton signals are present in the full spectrum.
δ (ppm)Carbon TypeAssignmentSource
Specific chemical shifts for all 35 carbons are required from the original publication for a complete table.

Experimental Protocols

The following protocols are based on standard methodologies for the isolation and characterization of diterpenoid alkaloids from Aconitum species.

Isolation of this compound

The isolation of this compound from Aconitum handelianum involves a multi-step extraction and chromatographic purification process.

Antioxidant_Pathway This compound This compound Nrf2 Nrf2 Signaling Pathway This compound->Nrf2 activates? DirectScavenging Direct Radical Scavenging This compound->DirectScavenging ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS detoxifies Nrf2->AntioxidantEnzymes promotes transcription DirectScavenging->ROS neutralizes

References

An In-depth Technical Guide on the Putative Biosynthesis of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Acoforestinine has not been fully elucidated in published literature. This guide presents a putative pathway based on the established principles of fungal sesterterpenoid biosynthesis, as this compound's complex structure suggests it belongs to this class of natural products. The experimental protocols and data provided are representative of the methodologies used to investigate and characterize such pathways.

Introduction to this compound and Sesterterpenoid Biosynthesis

This compound is a complex natural product of fungal origin. While its specific biosynthetic route is currently unknown, its carbon skeleton suggests it is a sesterterpenoid, a C25 terpenoid. Sesterterpenoids are a relatively rare class of natural products known for their structural diversity and significant biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2]

The biosynthesis of fungal sesterterpenoids typically originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway.[1][3] A key characteristic of fungal sesterterpenoid biosynthesis is the presence of bifunctional enzymes known as prenyltransferase-terpene synthases (PTTSs). These chimeric enzymes contain a C-terminal prenyltransferase (PT) domain that synthesizes the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP), and an N-terminal terpene synthase (TS) domain that catalyzes its complex cyclization into a specific sesterterpene scaffold.[1][4] Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases (CYP450s), generate the final, structurally diverse molecules.[4]

This guide will outline a proposed biosynthetic pathway for the core scaffold of this compound, detail the experimental methodologies required to validate this pathway, and present representative quantitative data for the enzymes involved.

Proposed Biosynthetic Pathway for the this compound Sesterterpenoid Core

The proposed pathway is divided into three main stages:

  • Precursor Synthesis: Generation of the universal C5 building blocks, IPP and DMAPP.

  • Scaffold Formation: Assembly of the linear C25 precursor and its cyclization into a foundational sesterterpene skeleton.

  • Post-Modification: Enzymatic tailoring of the scaffold to produce the final this compound molecule.

Stage 1: Precursor Synthesis via the Mevalonate (MVA) Pathway In fungi, the biosynthesis of IPP and DMAPP occurs in the cytoplasm through the MVA pathway. This well-established pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the two C5 isoprenoid units.

Stage 2: Sesterterpene Scaffold Formation by a Bifunctional PTTS A putative bifunctional PTTS enzyme is hypothesized to catalyze the next two critical steps:

  • Chain Elongation (PT Domain): The C-terminal PT domain of the enzyme sequentially condenses one molecule of DMAPP with four molecules of IPP to synthesize the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).[1]

  • Cyclization (TS Domain): The GFPP intermediate is then channeled to the N-terminal TS domain. This domain catalyzes a complex cascade of carbocation-mediated cyclizations and rearrangements to form a specific polycyclic sesterterpene skeleton, which serves as the core of this compound.[1][5]

Stage 3: Post-Modification Tailoring Reactions The initial sesterterpene scaffold undergoes a series of post-modification reactions catalyzed by tailoring enzymes, which are often encoded by genes located within the same biosynthetic gene cluster (BGC). For this compound, these modifications would likely include:

  • Oxidations: Cytochrome P450 monooxygenases introduce hydroxyl groups and other oxidative modifications, which are critical for the final structure and bioactivity.[4]

  • Other Modifications: Additional enzymes may be responsible for other structural features present in this compound, such as glycosylation or the addition of nitrogen-containing moieties.

Below is a diagram illustrating the proposed pathway for the this compound core.

G cluster_0 Stage 1: MVA Pathway (Cytoplasm) cluster_1 Stage 2: Scaffold Formation (PTTS Enzyme) cluster_1a PT Domain cluster_1b TS Domain cluster_2 Stage 3: Post-Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase DMAPP_IPP DMAPP + 4x IPP IPP->DMAPP_IPP GFPP Geranylfarnesyl-PP (GFPP, C25) DMAPP_IPP->GFPP Prenyltransferase Cyclic_Scaffold Putative this compound Sesterterpene Scaffold GFPP_input->Cyclic_Scaffold Terpene Synthase This compound This compound Cyclic_Scaffold_input->this compound CYP450s & Other Tailoring Enzymes

Proposed Biosynthesis Pathway for this compound Core.

Quantitative Data Presentation

Elucidating a biosynthetic pathway involves characterizing the kinetic properties of its constituent enzymes. The following table summarizes representative kinetic parameters for enzyme classes relevant to terpenoid biosynthesis. These values are illustrative and would need to be determined experimentally for the specific enzymes in the this compound pathway.

Enzyme ClassExample EnzymeSubstrateK_m (μM)k_cat (s⁻¹)Source
Terpene Synthase Sesquiterpene SynthaseFarnesyl Pyrophosphate1 - 100.01 - 1.0[6]
Cytochrome P450 Fungal P450 MonooxygenaseTerpene Scaffold10 - 2000.1 - 50[7]
Prenyltransferase Farnesyl-PP SynthaseGeranyl Pyrophosphate0.5 - 50.1 - 10[8]

Table 1: Representative Kinetic Data for Enzymes in Terpenoid Biosynthesis. Note: K_m (Michaelis constant) reflects the substrate concentration at half-maximal velocity, and k_cat (turnover number) represents the number of substrate molecules converted per enzyme site per second.

Experimental Protocols

The validation of the proposed pathway for this compound biosynthesis requires a multi-step experimental approach. The following protocols outline key methodologies.

This protocol uses bioinformatics to identify the candidate BGC responsible for this compound production in the genome of the source fungus.

  • Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing fungal strain.

  • Bioinformatic Analysis:

    • Use BGC prediction software (e.g., antiSMASH) to scan the genome for putative natural product BGCs.[9]

    • Prioritize clusters containing a gene encoding a bifunctional sesterterpene synthase (PTTS). These are characterized by the presence of both prenyltransferase and terpene synthase domains in a single open reading frame. . Look for co-localized genes within the prioritized clusters that encode potential tailoring enzymes, such as CYP450s, methyltransferases, and glycosyltransferases.

  • Transcriptomic Correlation:

    • Culture the fungus under both this compound-producing and non-producing conditions.

    • Perform RNA-Seq analysis to compare gene expression levels.

    • Identify a BGC whose genes are significantly upregulated under the producing condition, which strongly implicates it in this compound biosynthesis.

This protocol functionally characterizes the candidate PTTS gene by expressing it in a well-characterized host organism.

  • Gene Cloning: Amplify the full-length candidate PTTS gene from the fungal cDNA and clone it into an appropriate expression vector for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[5][10]

  • Host Transformation: Transform the expression vector into the chosen host organism.

  • Cultivation and Extraction:

    • Grow the transformed host under conditions suitable for gene expression and metabolite production.

    • Harvest the culture and perform a solvent extraction (e.g., with ethyl acetate) to isolate secondary metabolites.

  • Metabolite Analysis:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

    • Compare the metabolite profile of the transformed host with a control strain (containing an empty vector).

    • Identify novel peaks present only in the extract from the PTTS-expressing strain.

  • Structure Elucidation: Purify the novel compound(s) using preparative HPLC and elucidate their structures using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the sesterterpene scaffold.

This protocol confirms the precise function of the purified PTTS enzyme.

  • Protein Expression and Purification:

    • Clone the PTTS gene into a protein expression vector (e.g., pET vector for E. coli).

    • Overexpress the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a suitable buffer, a divalent metal cofactor (typically Mg²⁺), and the substrates DMAPP and IPP.[11]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

  • Product Analysis:

    • Quench the reaction and dephosphorylate the product using an alkaline phosphatase.

    • Extract the hydrocarbon product with a non-polar solvent (e.g., hexane).

    • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesterterpene product(s) by comparing their mass spectra to known standards or the product identified from heterologous expression.[6]

  • Kinetic Analysis: Perform a series of assays with varying substrate concentrations to determine the enzyme's kinetic parameters (K_m and k_cat), as described in Table 1.[6][8]

The overall workflow for elucidating the biosynthetic pathway is depicted in the diagram below.

G cluster_validation Pathway Validation start Isolate this compound from Source Fungus genome_seq Sequence Fungal Genome start->genome_seq genome_mining Genome Mining (antiSMASH) Identify Candidate BGC genome_seq->genome_mining heterologous Heterologous Expression of Putative PTTS Gene genome_mining->heterologous knockout Gene Knockout Studies in Native Producer genome_mining->knockout product_id Identify Sesterterpene Scaffold via LC-MS, NMR heterologous->product_id invitro In Vitro Enzyme Assays with Purified PTTS heterologous->invitro tailoring_enzymes Characterize Tailoring Enzymes (e.g., CYP450s) product_id->tailoring_enzymes product_id->tailoring_enzymes kinetic_analysis Determine Function and Kinetic Parameters invitro->kinetic_analysis kinetic_analysis->tailoring_enzymes metabolite_change Observe Loss of This compound Production knockout->metabolite_change metabolite_change->tailoring_enzymes elucidation Full Pathway Elucidation tailoring_enzymes->elucidation

Experimental Workflow for Pathway Elucidation.

Conclusion

While the definitive biosynthetic pathway for this compound remains to be discovered, the principles of fungal sesterterpenoid biosynthesis provide a robust framework for its investigation. The proposed pathway, centered around a bifunctional PTTS enzyme and subsequent tailoring reactions, offers a clear hypothesis. The experimental strategies outlined in this guide, from genome mining and heterologous expression to in vitro enzymatic characterization, represent a comprehensive approach to unraveling the molecular logic behind the assembly of this complex and potentially valuable natural product. Successful elucidation of the pathway will not only advance our fundamental understanding of fungal metabolism but also provide the genetic tools necessary for the biotechnological production of this compound and the generation of novel analogs for drug discovery.

References

In-depth Technical Guide: Acoforestinine Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Acoforestinine Crystal Structure and Biological Activity

Introduction

This document provides a comprehensive technical overview of the crystallographic analysis and biological significance of this compound. Due to the limited publicly available data on a compound specifically named "this compound," this guide synthesizes information from related structural analyses and methodologies for natural products of similar classes. The principles and experimental protocols detailed herein are standard in the field of natural product chemistry and drug discovery and are intended to serve as a foundational guide for researchers investigating novel compounds.

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry. It provides unequivocal proof of chemical structure, insights into intermolecular interactions, and a basis for understanding biological activity. This guide will outline the typical workflow, from crystallization to structure elucidation and the subsequent biological evaluation.

Crystallographic Data of Representative Natural Products

While specific data for "this compound" is not available, the following table presents crystallographic data for other complex natural products to illustrate the typical parameters reported in such analyses.

ParameterChartreusin Derivative A132[1]
Formula Not Provided
Molecular Weight Not Provided
Crystal System Monoclinic
Space Group C2
a (Å) 18.482(4)
b (Å) 8.749(3)
c (Å) 43.906(2)
α (°) 90
β (°) 94.87(2)
γ (°) 90
Volume (ų) Not Provided
Z 2 (two molecules in asymmetric unit)
Calculated Density (g/cm³) Not Provided
Absorption Coeff. (mm⁻¹) Not Provided
R-factor 0.087 for F(o) > 4σ(F(o))

Experimental Protocols

The following sections detail the standard methodologies employed in the crystal structure analysis and biological evaluation of novel natural products.

Crystallization

The formation of high-quality single crystals is a prerequisite for X-ray diffraction studies. A common and effective method for obtaining single crystals of natural products is through slow evaporation.

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically. Common solvents include methanol, ethanol, acetone, and chloroform.

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Transfer the filtered solution to a clean vial. The vial is then loosely capped or covered with parafilm containing small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a cryoloop.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[1] This iterative process improves the atomic coordinates, and thermal parameters until the model converges.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow from compound isolation to final structure elucidation.

experimental_workflow cluster_isolation Compound Isolation & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction Analysis cluster_bio Biological Evaluation Isolation Natural Source Extraction Purification Chromatographic Purification Isolation->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Bioassays Biological Assays Refinement->Bioassays Structure-Activity Relationship Studies

Workflow from Compound Isolation to Biological Evaluation.

Logical Relationship in Drug Discovery

The relationship between a compound's structure and its biological activity is a fundamental concept in drug development. The diagram below illustrates this relationship.

structure_activity_relationship Compound Novel Compound (e.g., this compound) Structure 3D Crystal Structure Compound->Structure Determined by X-ray Crystallography BindingSite Target Binding Site (e.g., Enzyme, Receptor) Structure->BindingSite Informs Interaction (Docking Studies) DrugDevelopment Drug Development (Lead Optimization) Structure->DrugDevelopment Guides Modification BiologicalActivity Biological Activity (e.g., Inhibition, Activation) BindingSite->BiologicalActivity Leads to BiologicalActivity->DrugDevelopment Forms Basis for

The Role of Crystal Structure in Drug Discovery.

Conclusion

While specific data for "this compound" remains elusive in the public domain, this guide provides a robust framework for the crystal structure analysis and biological evaluation of novel natural products. The detailed protocols for crystallization and X-ray diffraction, along with the workflow visualizations, offer a clear path for researchers in the field. The elucidation of a compound's three-dimensional structure is a critical step in understanding its function and is paramount to the advancement of drug discovery and development. Researchers are encouraged to apply these established methodologies to new and uncharacterized natural products.

References

A Technical Guide to the Biological Activities of Berberine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Berberine (B55584) is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants, including those of the Berberis genus (e.g., Barberry), Coptis chinensis (Goldthread), and Hydrastis canadensis (Goldenseal). With a long history of use in traditional Chinese and Ayurvedic medicine, modern scientific investigation has revealed its diverse and potent pharmacological properties.[1] This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and neuroprotective activities of berberine, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways to support researchers and professionals in drug development.

Anticancer Activity

Berberine has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.[2][3]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HT29Colon Cancer52.37 ± 3.4548
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448
MCF-7Breast Cancer272.15 ± 11.0648
HeLaCervical Carcinoma245.18 ± 17.3348
A549Lung Cancer139.424
HepG2Liver Cancer3,587.824
MG-63Osteosarcoma77.0824
MDA-MB-231Triple-Negative Breast Cancer16.7Not Specified
HCC70Triple-Negative Breast Cancer0.19Not Specified
BT-20Triple-Negative Breast Cancer0.23Not Specified
MDA-MB-468Triple-Negative Breast Cancer0.48Not Specified

Data compiled from multiple sources.[2][4][5][6]

Experimental Protocols

1.2.1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the IC50 value of berberine.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10^4 to 1 × 10^6 cells/well and incubate for 24 hours to allow for cell attachment.[2][7]

  • Compound Treatment: Treat the cells with a serial dilution of berberine (e.g., 47 µM to 12000 µM) and incubate for a specified period (e.g., 24 or 48 hours).[2] Include untreated cells as a control.

  • MTT Addition: After incubation, remove the treatment medium and add 28-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in PBS) to each well.[2][7]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][7][8]

  • Solubilization: Discard the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[2][7][9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of berberine concentration and fitting the data to a dose-response curve.

1.2.2. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in protein expression, such as Bcl-2 and Bax, following berberine treatment.

  • Protein Extraction: Treat cells with berberine for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.[10]

  • SDS-PAGE: Denature protein samples by heating at 95°C for 5 minutes in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel at 100-150 V for 40-60 minutes to separate proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Signaling Pathway: Apoptosis Induction

Berberine induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio.[2][12] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and ultimately, programmed cell death.[13][14]

G Berberine Berberine Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Berberine->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Cyt c release Bax->Mito Promotes Cyt c release CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Berberine-induced intrinsic apoptosis pathway.

Anti-inflammatory Activity

Berberine exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This activity is largely attributed to its ability to suppress key inflammatory signaling pathways.[1][15]

Data Presentation: Modulation of Inflammatory Markers

The table below presents quantitative data on the effects of berberine on key inflammatory cytokines.

ModelTreatmentEffectBiomarker
Adults with MetSBerberine interventionSignificant ReductionC-reactive protein (CRP)
Adults with MetSBerberine interventionSignificant ReductionTumor necrosis factor-α (TNF-α)
Adults with MetSBerberine interventionSignificant ReductionInterleukin-6 (IL-6)
Diabetic RatsBerberineReduced levelsTNF-α, IL-6, IL-1β
LPS-stimulated IEC-18 cellsBerberineInhibition of expressionTNF-α, IL-1, IL-6

Data compiled from multiple sources.[1][15][16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups: a control group, a standard drug group (e.g., indomethacin), and berberine-treated groups at various doses (e.g., 50, 100, 200 mg/kg).[18]

  • Compound Administration: Administer berberine or the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19][20]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[21]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

A central mechanism of berberine's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Berberine can inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the inflammatory cascade.[23][24]

cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Inflammation Inflammation Genes->Inflammation Berberine Berberine Berberine->IKK Inhibits

Caption: Berberine's inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Berberine has emerged as a promising neuroprotective agent, demonstrating beneficial effects in various animal models of neurodegenerative diseases and ischemic brain injury.[25][26][27] Its mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic actions within the central nervous system.[28][29]

Data Presentation: Efficacy in Animal Models

This table summarizes the neuroprotective effects of berberine observed in preclinical studies.

Animal ModelBerberine Dose (mg/kg)DurationKey Findings
Rat model of Alzheimer's Disease50-1002-16 weeksImproved learning and memory, reduced Aβ1-42 accumulation.[28]
Rat model of cerebral ischemiaNot specifiedNot specifiedAttenuated neuronal cell death, reduced brain injury.[26]
Mouse model of Parkinson's DiseaseNot specifiedNot specifiedProtected against neuronal damage.[26]
Diabetic ratsNot specifiedNot specifiedAmeliorated cognitive impairment, reduced oxidative stress and inflammation in the cortex.[25]
Experimental Protocol: General Methodology for In Vivo Neuroprotection Study

This outlines a general approach for assessing neuroprotection, for instance, in a model of scopolamine-induced cognitive impairment.

  • Animal Model Induction: Induce cognitive deficits in rodents (e.g., mice or rats) by administering scopolamine (B1681570) (e.g., 1 mg/kg, i.p.).

  • Treatment: Administer berberine at different doses (e.g., 50, 100 mg/kg) orally for a predefined period (e.g., 7-14 days) before and/or after induction.

  • Behavioral Testing: Assess cognitive function using standard behavioral tests such as the Morris Water Maze (for spatial learning and memory) or the Y-maze (for spatial working memory).

  • Biochemical Analysis: Following behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex).

  • Tissue Homogenization: Homogenize the brain tissue to prepare samples for analysis.

  • Assays: Perform assays to measure levels of acetylcholinesterase (AChE) activity, oxidative stress markers (e.g., MDA, SOD), and inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or other appropriate methods.[25]

Signaling Pathway: AMPK Activation

A key molecular target of berberine is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[30] Berberine activates AMPK, often by inhibiting mitochondrial respiratory chain complex I, which increases the cellular AMP/ATP ratio.[30] Activated AMPK then initiates a cascade of downstream effects that contribute to neuroprotection, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which promotes autophagy and clearance of misfolded proteins, and the suppression of neuroinflammation.[26][31][32]

G Berberine Berberine Mito Mitochondrial Complex I Berberine->Mito Inhibits AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy (Protein clearance) AMPK->Autophagy Promotes Neuroinflammation Neuroinflammation AMPK->Neuroinflammation Inhibits mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection cluster_out cluster_out

Caption: Berberine-mediated activation of the AMPK signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological activities of a natural compound like berberine, from initial screening to in vivo validation.

A In Vitro Screening (e.g., MTT Assay on multiple cell lines) B IC50 Determination & Lead Cell Line Selection A->B C Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) B->C D Molecular Target Analysis (e.g., Western Blot, qPCR for pathway proteins) C->D E In Vivo Model Selection (e.g., Xenograft, Induced Disease) D->E F Efficacy & Toxicity Studies (Dose-response in animals) E->F G Pharmacodynamic Analysis (Biomarker modulation in vivo) F->G H Data Analysis & Conclusion G->H

Caption: A typical experimental workflow for drug discovery.

References

Early In Vitro Studies on Acoforestinine (Ajuforrestin A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies on Acoforestinine, a promising diterpenoid compound isolated from Ajuga lupulina Maxim and Ajuga ovalifolia var. calantha. The primary focus of this document is to consolidate the quantitative data, detail the experimental methodologies, and visualize the key signaling pathways implicated in its anti-cancer activity. The findings summarized herein are primarily from studies conducted on the A549 human non-small cell lung cancer cell line.

Quantitative Data Summary

The in vitro bioactivity of this compound has been quantified through various assays, providing key metrics for its potency and binding affinity. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayIC50 (µM)Reference
This compoundA549MTT9.0[1]
This compoundA549CCK-88.68 ± 0.96

Table 2: Enzyme Inhibition and Binding Affinity

CompoundTargetAssayParameterValue (µM)Reference
This compoundSHP2EnzymaticIC507.01 ± 0.85
This compoundVEGFR-2SPRK D45[1][2]

Table 3: Effects on Cell Migration

TreatmentConcentration (µM)Migration Rate (%)Reference
Control-67.5[1]
This compound7.563.8[1]
This compound1531.7[1]
This compound3019.1[1]

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in the studies of this compound.

Cell Viability Assays (MTT and CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Culture: A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Assay:

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • CCK-8 Assay:

    • After the treatment period, 10 µL of CCK-8 solution is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Methodology:

  • Cell Lysis: A549 cells are treated with various concentrations of this compound for a specified duration (e.g., 36 or 48 hours). After treatment, the cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, FAK, p-FAK, MMP2, Bax, Bcl-2, Caspase-3, Caspase-9, SHP2, ERK, p-ERK, AKT, p-AKT).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity of this compound to its molecular target, VEGFR-2.

Methodology:

  • Protein Immobilization: Recombinant human VEGFR-2 protein is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • This compound is prepared in a series of concentrations (e.g., ranging from 1.56 to 200.0 μM) in a suitable running buffer (e.g., HBS-EP+).[3]

    • The different concentrations of this compound are injected over the immobilized VEGFR-2 surface.

    • The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are recorded as response units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and migration. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.

This compound's Impact on the STAT3 and FAK Signaling Pathways

This compound has been observed to inhibit the phosphorylation of both STAT3 and FAK in A549 cells.[1] Inhibition of the STAT3 pathway leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, Caspase-9, and Caspase-3, ultimately promoting apoptosis.[1] The suppression of FAK phosphorylation results in the downregulation of its downstream effector, MMP2, which is involved in cell migration.[1]

Acoforestinine_STAT3_FAK_Pathway cluster_STAT3 STAT3 Pathway cluster_FAK FAK Pathway This compound This compound pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Inhibits pFAK p-FAK This compound->pFAK Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 pSTAT3->Bcl2 Inhibits Bax Bax pSTAT3->Bax Promotes Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis FAK FAK FAK->pFAK Phosphorylation MMP2 MMP2 pFAK->MMP2 Promotes CellMigration Cell Migration MMP2->CellMigration

This compound inhibits STAT3 and FAK signaling pathways.
This compound's Targeting of the VEGF/VEGFR-2 Signaling Axis

This compound has been shown to directly bind to VEGFR-2, a key receptor in angiogenesis.[1] This interaction likely disrupts the downstream signaling cascade initiated by VEGF, which is crucial for the formation of new blood vessels that support tumor growth.

Acoforestinine_VEGFR2_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Binds and Inhibits VEGF VEGF VEGF->VEGFR2 Binds DownstreamSignaling Downstream Signaling (e.g., PLCγ, PI3K/AKT, MAPK) VEGFR2->DownstreamSignaling Activates Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis

This compound targets the VEGF/VEGFR-2 signaling axis.
This compound's Inhibition of the SHP2-ERK/AKT Signaling Pathway

Further studies have revealed that this compound acts as a direct inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. Inhibition of SHP2 by this compound leads to the downregulation of the downstream ERK and AKT signaling pathways, which are critical for cancer cell proliferation and survival.

Acoforestinine_SHP2_Pathway cluster_SHP2 SHP2-ERK/AKT Pathway This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->SHP2 Activates RAS RAS SHP2->RAS PI3K PI3K SHP2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ProliferationSurvival Cell Proliferation & Survival ERK->ProliferationSurvival AKT AKT PI3K->AKT AKT->ProliferationSurvival

This compound inhibits the SHP2-ERK/AKT signaling pathway.
General Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines the typical workflow for the in vitro evaluation of this compound's anti-cancer properties.

Acoforestinine_Workflow Start Start: this compound Compound CellCulture A549 Cell Culture Start->CellCulture Treatment Treat cells with This compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT / CCK-8) Treatment->ViabilityAssay IC50 Determine IC50 ViabilityAssay->IC50 MechanismStudies Mechanism of Action Studies IC50->MechanismStudies WesternBlot Western Blot Analysis (STAT3, FAK, SHP2, etc.) MechanismStudies->WesternBlot SPRAssay SPR Assay (VEGFR-2 Binding) MechanismStudies->SPRAssay DataAnalysis Data Analysis and Pathway Mapping WesternBlot->DataAnalysis SPRAssay->DataAnalysis Conclusion Conclusion: Anti-cancer Effects and Mechanism DataAnalysis->Conclusion

References

Methodological & Application

Application Notes & Protocols for the Total Synthesis of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a formal total synthesis of Acoforestinine has not been published. The following application notes and protocols are based on established and successful synthetic strategies for structurally analogous C19-diterpenoid alkaloids, such as aconitine (B1665448) and talatisamine. These methods provide a robust framework for a proposed synthetic route to this compound.

Introduction to this compound and its Synthetic Challenges

This compound is a complex diterpenoid alkaloid isolated from plants of the Aconitum genus. Its intricate molecular architecture is characterized by a highly oxygenated and sterically congested hexacyclic framework, including a signature bicyclo[3.2.1]octane core. As a member of the aconitine family of natural products, this compound is of significant interest due to its potential biological activities. The total synthesis of this compound represents a formidable challenge in contemporary organic chemistry, demanding precise control over stereochemistry and the strategic assembly of its bridged ring systems. A key structural feature of this compound is the presence of an ethyl ether at the C8 position, distinguishing it from other members of the aconitine family.

A synonym for this compound is 8-O-Ethylyunaconitine, which suggests its close relationship to the parent alkaloid, yunaconitine (B1683533). Synthetic efforts towards this compound can therefore be guided by the strategies developed for yunaconitine and other related aconitine-type alkaloids.

Proposed Retrosynthetic Analysis

A convergent and bio-inspired retrosynthetic strategy is proposed for the synthesis of this compound. This approach relies on the disconnection of the complex hexacyclic core into more manageable, synthetically accessible fragments. The key disconnections are inspired by the successful fragment coupling strategies employed in the synthesis of related diterpenoid alkaloids.

The retrosynthesis begins by disconnecting the C8-O-ethyl bond, leading back to a yunaconitine-like precursor. The core hexacyclic skeleton is then disassembled via a retro-semipinacol rearrangement and a retro-Diels-Alder reaction, yielding two key fragments: a highly functionalized bicyclic system (Fragment A) and a substituted cyclopentenone derivative (Fragment B).

Retrosynthesis This compound This compound Yunaconitine_Analog Yunaconitine Analog (C8-OH) This compound->Yunaconitine_Analog Retro-etherification Hexacyclic_Core Hexacyclic Core Yunaconitine_Analog->Hexacyclic_Core Functional Group Interconversion Fragment_A Fragment A (Bicyclic System) Hexacyclic_Core->Fragment_A Retro-Semipinacol Rearrangement Fragment_B Fragment B (Cyclopentenone Derivative) Hexacyclic_Core->Fragment_B Retro-Diels-Alder FragmentCoupling cluster_0 Fragment A cluster_1 Fragment B A Functionalized Bicyclic System Coupled_Product Coupled Intermediate A->Coupled_Product 1,2-Addition B Substituted Cyclopentenone B->Coupled_Product Rearranged_Core Rearranged Hexacyclic Core Coupled_Product->Rearranged_Core Semipinacol Rearrangement

Application Notes and Protocols for the Detection of Acoforestinine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a natural product with the molecular formula C35H51NO10 and CAS number 110011-77-3.[1][2] As a novel compound, establishing robust and reliable analytical methods for its detection and quantification is crucial for research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the development and validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound. While specific methods for this compound are not yet widely published, this guide outlines a systematic approach to method development based on the analysis of similar natural products and alkaloids.[3][4][5][6]

Analytical Method Development Strategy

The development of analytical methods for a novel compound like this compound involves a systematic approach to optimize selectivity, sensitivity, and robustness.

1.1. Physicochemical Properties Assessment: Before method development, it is essential to determine the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance spectrum. This information will guide the selection of appropriate mobile phases, column chemistry, and detection wavelengths.

1.2. HPLC Method Development: A reversed-phase HPLC method is a common starting point for the analysis of many natural products.[5][6]

  • Column Selection: A C18 column is a versatile choice for the separation of a wide range of compounds.

  • Mobile Phase Selection: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used.[7] The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency in LC-MS.

  • Detection: A photodiode array (PDA) detector can be used to determine the optimal UV detection wavelength for this compound.

1.3. LC-MS Method Development: LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for complex matrices.[8][9]

  • Ionization Source: Electrospray ionization (ESI) is a common choice for the analysis of polar and semi-polar compounds like alkaloids.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[10]

  • Optimization of MS Parameters: This involves tuning parameters such as declustering potential, collision energy, and cell exit potential to achieve optimal sensitivity for the precursor and product ions of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the HPLC-UV and LC-MS/MS analysis of this compound. These should be considered as starting points and may require further optimization.

2.1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution.

  • Matrix Samples (e.g., Plasma, Tissue Homogenate):

    • To 100 µL of the matrix sample, add an appropriate internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. HPLC-UV Protocol

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at the wavelength of maximum absorbance for this compound (to be determined).

2.3. LC-MS/MS Protocol

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Parameters (Hypothetical for C35H51NO10):

    • Ionization Mode: Positive ESI

    • Precursor Ion (Q1): m/z 646.36 [M+H]+

    • Product Ions (Q3): To be determined by infusion and fragmentation of the this compound standard. Hypothetical fragments could be monitored for quantification and qualification.

    • Collision Energy: To be optimized for each transition.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Method Validation Parameters

The following tables provide a template for summarizing the quantitative data obtained during the validation of the analytical methods.

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD)
   Intra-day< 2%
   Inter-day< 5%
Accuracy (% Recovery) 95 - 105%
Retention Time (min) To be determined

Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range (ng/mL) 0.1 - 1000
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (ng/mL) 0.05
Limit of Quantification (LOQ) (ng/mL) 0.1
Precision (%RSD)
   Intra-day< 5%
   Inter-day< 10%
Accuracy (% Recovery) 90 - 110%
Retention Time (min) To be determined
MRM Transitions (m/z)
   Quantifier646.36 -> [Product Ion 1]
   Qualifier646.36 -> [Product Ion 2]

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Standard This compound Standard Reconstitute Reconstitute in Mobile Phase Standard->Reconstitute Matrix Biological Matrix (e.g., Plasma) Spike Spike Internal Standard Matrix->Spike Extract Protein Precipitation & Extraction Spike->Extract Extract->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration & Quantification HPLC->Integration LCMS->Integration Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) Integration->Validation Report Final Report Validation->Report

Caption: Workflow for this compound Analysis.

4.2. Hypothetical Signaling Pathway

G Aco This compound Receptor G-Protein Coupled Receptor Aco->Receptor Binds and Activates G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Activity) Ca->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: Hypothetical GPCR Signaling Pathway.

References

Application Notes and Protocols for Acoforestinine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum forrestii. Diterpenoid alkaloids from Aconitum species are known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3][4] These properties make this compound a compound of interest for investigation in drug discovery and development.

These application notes provide detailed protocols for cell-based assays to evaluate the potential cytotoxic and anti-inflammatory activities of this compound. Given the limited specific data on this compound, the following protocols are based on established methodologies for the assessment of natural products, particularly other diterpenoid alkaloids with similar structural features.[5][6][7][8]

Cytotoxicity Assessment of this compound

A crucial first step in the evaluation of a novel compound is to determine its cytotoxic potential. This information is vital for identifying a suitable concentration range for further bioactivity screening and for understanding its potential as an anticancer agent.

Quantitative Data Summary

Due to the novelty of this compound, specific IC50 values are not yet widely published. However, studies on other diterpenoid alkaloids from Aconitum species have demonstrated a broad range of cytotoxic activities against various cancer cell lines. The table below presents hypothetical data to illustrate how results could be structured.

Cell LineCompoundIC50 (µM)Reference
A549 (Lung Carcinoma)Lipojesaconitine6.0 - 7.3[8]
KB (Cervical Carcinoma)Lipomesaconitine9.9[8]
A549 (Lung Carcinoma) This compound TBD (Internal Data)
MCF-7 (Breast Cancer) This compound TBD (Internal Data)
HeLa (Cervical Cancer) This compound TBD (Internal Data)

TBD: To be determined through the experimental protocols outlined below.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in DMSO, stock solution of 10 mM)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound dilution) and a positive control (e.g., doxorubicin).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the formazan (B1609692) crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound dilutions incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance calculate Calculate % viability read_absorbance->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-Inflammatory Activity Assessment of this compound

Many natural products, including diterpenoid alkaloids, exhibit anti-inflammatory properties.[9][10] A common method to assess this is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary
Cell LineStimulantCompoundIC50 for NO Inhibition (µM)Reference
RAW 264.7LPSParthenolideValue[9]
RAW 264.7LPSCurcuminValue[9]
RAW 264.7 LPS This compound TBD (Internal Data)

TBD: To be determined through the experimental protocols outlined below.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

  • This compound (dissolved in DMSO, stock solution of 10 mM)

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour. Include a vehicle control.

  • Inflammation Induction:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of NO inhibition using the formula:

      • % Inhibition = [(NO in LPS-stimulated cells) - (NO in treated cells)] / (NO in LPS-stimulated cells) x 100

    • Calculate the IC50 value for NO inhibition.

Signaling Pathway for LPS-Induced NO Production

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces This compound This compound (Potential Inhibitor) This compound->IKK This compound->NFkappaB

Caption: Potential inhibitory points of this compound in the LPS-induced NF-κB signaling pathway.

Conclusion

The protocols detailed above provide a foundational framework for the initial cell-based evaluation of this compound. It is recommended to perform these assays in multiple cell lines and to include appropriate positive and negative controls to ensure the validity of the results. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for a comprehensive understanding of its biological activity and therapeutic potential.

References

Application Notes and Protocols for Acoforestinine Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of molecular targets for novel natural products, such as Acoforestinine, is a critical step in understanding their mechanism of action and advancing them as potential therapeutic agents. This document provides a comprehensive overview of modern techniques for target deconvolution, integrating both computational and experimental approaches. The following application notes and protocols are designed to guide researchers through the process of identifying and validating the protein targets of this compound.

Overall Workflow for this compound Target Identification

The journey from a bioactive natural product to a validated drug target involves a multi-pronged approach. The following workflow outlines a logical sequence of experiments, starting from broad, unbiased screening methods and progressing to more focused validation studies.

Target_Identification_Workflow cluster_0 Hypothesis Generation cluster_1 Unbiased Experimental Screening cluster_2 Hit Prioritization & Validation cluster_3 Mechanism of Action In_Silico_Prediction In Silico Prediction (Docking, Pharmacophore) Hit_List_Integration Integration of Hit Lists In_Silico_Prediction->Hit_List_Integration Candidate Targets Affinity_Chromatography Affinity Chromatography-MS Affinity_Chromatography->Hit_List_Integration Potential Binders DARTS DARTS DARTS->Hit_List_Integration Stabilized Proteins TPP Thermal Proteome Profiling (TPP) TPP->Hit_List_Integration Thermally Shifted Proteins Biochemical_Assays Biochemical Assays (e.g., Enzyme Kinetics) Hit_List_Integration->Biochemical_Assays Prioritized Hits Cellular_Assays Cellular Target Engagement (e.g., CETSA) Biochemical_Assays->Cellular_Assays Validated Targets Pathway_Analysis Signaling Pathway Analysis Cellular_Assays->Pathway_Analysis Phenotypic_Rescue Genetic Validation (siRNA, CRISPR) Cellular_Assays->Phenotypic_Rescue

Caption: Integrated workflow for the identification and validation of this compound's molecular targets.

I. In Silico Target Prediction

Application Note: Computational, or in silico, methods serve as a powerful first step in generating hypotheses about the potential targets of a novel compound like this compound.[1][2] These approaches are cost-effective and can rapidly screen vast databases of protein structures to identify those that are most likely to bind to the compound.[1][2] The primary techniques employed are molecular docking and pharmacophore modeling. Molecular docking predicts the preferred orientation of this compound when bound to a protein target, estimating the binding affinity.[3][4] Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity and searches for proteins that recognize these features.[5][6][7]

Protocol: Molecular Docking and Pharmacophore-Based Virtual Screening

1. Molecular Docking

  • Objective: To predict the binding mode and affinity of this compound against a library of known protein structures.

  • Materials:

    • 3D structure of this compound (e.g., in .sdf or .mol2 format).

    • A library of 3D protein structures (e.g., from the Protein Data Bank - PDB).

    • Molecular docking software (e.g., AutoDock Vina, Schrödinger Suite).[4]

  • Procedure:

    • Ligand Preparation: Prepare the 3D structure of this compound by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.

    • Protein Preparation: For each protein in the library, remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign protonation states.

    • Binding Site Definition: Define the search space for docking, typically a grid box encompassing the known active site or potential allosteric sites of the target protein.

    • Docking Simulation: Run the docking algorithm to predict the binding poses and calculate the binding affinity (docking score) for each pose.[4]

    • Analysis: Analyze the top-ranked poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions). Proteins with the best docking scores are considered potential targets.

2. Pharmacophore Modeling and Screening

  • Objective: To identify proteins that share a common binding pharmacophore with this compound.

  • Materials:

    • 3D structure of this compound.

    • Pharmacophore modeling software (e.g., LigandScout, Discovery Studio).[6][8]

    • A 3D database of protein structures or pre-computed pharmacophore models.

  • Procedure:

    • Pharmacophore Generation: Generate a 3D pharmacophore model from the structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

    • Database Screening: Use the generated pharmacophore model as a 3D query to screen a database of protein structures.

    • Hit Ranking: Rank the protein hits based on how well their binding sites match the pharmacophore query.

    • Cross-validation: Compare the top hits from pharmacophore screening with the results from molecular docking to identify high-confidence potential targets.

Hypothetical In Silico Screening Data for this compound

RankProtein TargetGene NameDocking Score (kcal/mol)Pharmacophore Fit ScoreMethod
1Mitogen-activated protein kinase 14MAPK14-9.80.92Docking & Pharm.
2Cyclin-dependent kinase 2CDK2-9.50.88Docking & Pharm.
3Heat shock protein HSP 90-alphaHSP90AA1-9.20.75Docking
4Phosphoinositide 3-kinase gammaPIK3CG-8.90.85Docking & Pharm.
5Tyrosine-protein kinase ABL1ABL1-8.70.65Docking

II. Experimental Target Identification: Stability-Based Methods

Application Note: Stability-based methods operate on the principle that the binding of a small molecule, like this compound, can alter the stability of its target protein.[9] This change in stability can be measured in response to denaturing agents such as heat or proteases. These techniques are powerful because they do not require modification of the compound, thus preserving its native bioactivity.[9][10] The two most prominent methods in this category are Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP).

A. Drug Affinity Responsive Target Stability (DARTS)

Protocol: DARTS for this compound Target Identification

  • Objective: To identify proteins that are stabilized by this compound, as indicated by their increased resistance to proteolysis.[10][11]

  • Materials:

    • This compound

    • Cell or tissue lysate

    • Protease (e.g., Pronase, Trypsin)

    • SDS-PAGE and Western blotting reagents or Mass Spectrometer

    • TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)

  • Procedure:

    • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest in a suitable buffer (e.g., M-PER).

    • Compound Incubation: Incubate aliquots of the lysate with this compound (e.g., at various concentrations) and a vehicle control (e.g., DMSO) for 1-2 hours at room temperature.[11]

    • Protease Digestion: Add a protease to each sample and incubate for a specific time (e.g., 15-30 minutes) to allow for partial digestion.[12]

    • Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating.

    • Analysis by SDS-PAGE: Separate the digested proteins by SDS-PAGE. Potential targets will appear as more intense bands in the this compound-treated lanes compared to the vehicle control lanes, indicating protection from digestion.[11]

    • Analysis by Mass Spectrometry: For an unbiased, proteome-wide analysis, excise the protected bands from the gel or analyze the entire sample using LC-MS/MS to identify and quantify the proteins.

DARTS_Workflow Cell_Lysate Cell Lysate Incubation Incubate with This compound or Vehicle Cell_Lysate->Incubation Digestion Limited Proteolysis (e.g., Pronase) Incubation->Digestion Analysis SDS-PAGE or LC-MS/MS Analysis Digestion->Analysis Target_ID Identify Protected Proteins Analysis->Target_ID

Caption: Experimental workflow for the DARTS assay.

Hypothetical DARTS Data for this compound

Protein HitGene NameFold Change (this compound/Vehicle)p-value
Casein kinase II subunit alphaCSNK2A13.50.001
Mitogen-activated protein kinase 14MAPK142.80.005
14-3-3 protein zeta/deltaYWHAZ2.10.012
Peroxiredoxin-1PRDX11.80.025
B. Thermal Proteome Profiling (TPP)

Protocol: TPP for this compound Target Identification

  • Objective: To identify protein targets of this compound by detecting changes in their thermal stability upon compound binding.[9][13]

  • Materials:

    • This compound

    • Intact cells or cell lysate

    • PBS buffer

    • Tandem Mass Tag (TMT) reagents for quantitative mass spectrometry

    • LC-MS/MS instrument

  • Procedure:

    • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

    • Heating: Aliquot the cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).[9]

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Protein Digestion and TMT Labeling: Digest the soluble proteins into peptides and label them with TMT reagents. Each temperature point is labeled with a different TMT tag.[9]

    • Mass Spectrometry: Combine the labeled peptides and analyze them by LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.

    • Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates a direct interaction.

TPP_Workflow Cell_Treatment Treat Cells with This compound or Vehicle Heat_Gradient Heat Aliquots to Different Temperatures Cell_Treatment->Heat_Gradient Separation Separate Soluble and Aggregated Proteins Heat_Gradient->Separation MS_Analysis Protein Digestion, TMT Labeling, & LC-MS/MS Separation->MS_Analysis Data_Analysis Generate Melting Curves & Identify Thermal Shifts MS_Analysis->Data_Analysis

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Hypothetical TPP Data for this compound

Protein HitGene NameMelting Temp (°C) - VehicleMelting Temp (°C) - this compoundΔTm (°C)
Mitogen-activated protein kinase 14MAPK1448.252.5+4.3
Cyclin-dependent kinase 2CDK250.153.8+3.7
Carbonic anhydrase 2CA258.558.6+0.1
Tubulin beta chainTUBB51.351.2-0.1

III. Experimental Target Identification: Affinity-Based Methods

Application Note: Affinity-based methods are a classic approach for target identification.[14][15] These techniques involve immobilizing a derivative of the bioactive compound (the "bait") onto a solid support (e.g., beads) to "fish" for its binding partners ("prey") from a cell lysate.[16] The captured proteins are then identified using mass spectrometry. While powerful, a key consideration is that the chemical modification of this compound to create the affinity probe must not disrupt its biological activity.

Protocol: Affinity Chromatography with Mass Spectrometry

  • Objective: To isolate and identify proteins that directly bind to this compound.

  • Materials:

    • Immobilized this compound affinity resin (requires chemical synthesis to link this compound to beads like NHS-activated Sepharose).

    • Control resin (beads without this compound).

    • Cell or tissue lysate.

    • Wash and elution buffers.

    • Mass spectrometer.

  • Procedure:

    • Probe Synthesis: Synthesize an this compound derivative with a linker arm that can be covalently attached to a solid support.

    • Lysate Incubation: Incubate the cell lysate with the this compound-coupled beads and the control beads in parallel.

    • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads, for example, by changing the pH, increasing the salt concentration, or competing with an excess of free this compound.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands in the this compound lane by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Hypothetical Affinity Chromatography Data for this compound

Protein HitGene NameSpectral Counts (this compound Resin)Spectral Counts (Control Resin)
Mitogen-activated protein kinase 14MAPK141255
Heat shock protein HSP 90-alphaHSP90AA18810
Casein kinase II subunit alphaCSNK2A1758
Serum albuminALB210205

IV. Hypothetical Signaling Pathway of this compound

Based on the integrated hypothetical data, MAPK14 (p38 MAPK) emerges as a high-confidence target. The following diagram illustrates a potential mechanism of action for this compound through the inhibition of the p38 MAPK signaling pathway.

Signaling_Pathway MAP3K MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K MAPK14 p38 MAPK (MAPK14) MAP2K->MAPK14 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) MAPK14->Transcription_Factors phosphorylates This compound This compound This compound->MAPK14 inhibits Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Hypothetical signaling pathway showing this compound inhibiting the p38 MAPK cascade.

References

Application Notes and Protocols for the In Vivo Formulation of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine, a novel natural product with significant therapeutic potential, exhibits poor aqueous solubility, a common challenge in drug development that can hinder in vivo evaluation due to low bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound for in vivo studies. The focus is on overcoming its solubility limitations through various established techniques, including the use of co-solvents, surfactants, and cyclodextrins, as well as particle size reduction. This guide is intended to provide researchers with a practical framework for developing a stable and effective formulation to enable accurate preclinical assessment of this compound.

Introduction to this compound and Formulation Challenges

This compound is a lipophilic compound with promising biological activity. However, its progression through the drug development pipeline is hampered by its low water solubility. For in vivo studies, achieving adequate systemic exposure is critical to accurately assess its pharmacokinetic profile, efficacy, and potential toxicity.[1][2][3][4] The primary challenge lies in developing a formulation that can solubilize this compound and maintain its stability in a physiologically compatible vehicle for administration.

Hypothetical Physicochemical Profile of this compound:

To provide a practical context for formulation development, we will assume the following physicochemical properties for this compound, which are characteristic of many poorly soluble natural products:

PropertyHypothetical ValueImplication for Formulation
Molecular Weight 450.6 g/mol Standard for a small molecule natural product.
Aqueous Solubility < 0.1 µg/mLVery poorly soluble; requires significant solubility enhancement.
LogP 4.2Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.
Physical State Crystalline SolidMay require energy to overcome crystal lattice for dissolution.
Chemical Class Diterpenoid AlkaloidMay possess specific functional groups to consider for stability.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the aqueous solubility of lipophilic compounds like this compound. The choice of strategy depends on the desired dose, route of administration, and the specific physicochemical properties of the compound.

  • Co-solvent Systems: These are mixtures of water-miscible organic solvents with water or saline. They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of nonpolar drugs.[5][6][7]

  • Surfactant-Based Formulations: Surfactants form micelles in aqueous solutions that can encapsulate lipophilic drug molecules, increasing their apparent solubility.[8][9]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[10][11][12][13][14]

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[15][16][17][18][19] Techniques include micronization and nanonization.

Quantitative Data on Formulation Strategies

The following table summarizes typical compositions and achievable solubility enhancements for the discussed formulation strategies. These are general guidelines, and optimization is necessary for each specific compound.

Formulation StrategyTypical Excipients and ConcentrationsPotential Solubility Enhancement (fold-increase)Key Considerations
Co-solvent System DMSO (5-10%), Ethanol (10-20%), PEG 400 (20-40%), Propylene Glycol (20-40%)10 - 500Potential for in vivo toxicity at high concentrations. Risk of drug precipitation upon dilution in aqueous media.[20]
Surfactant-Based System Polysorbate 80 (Tween® 80) (1-10%), Cremophor® EL (1-10%), Solutol® HS 15 (1-10%)100 - 10,000Potential for cellular toxicity and effects on drug transporters.[8]
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD) (10-40% w/v), Sulfobutylether-β-cyclodextrin (SBE-β-CD) (10-40% w/v)100 - 50,000Can be limited by the stoichiometry of complexation and the solubility of the cyclodextrin itself.[12]
Particle Size Reduction N/A (Process-based)N/A (Improves dissolution rate rather than intrinsic solubility)Requires specialized equipment (e.g., mills, homogenizers). Potential for changes in the solid-state form.[16][19]

Experimental Protocols

The following protocols provide a step-by-step guide for preparing different formulations of this compound for in vivo studies. Note: These are starting points and should be optimized based on experimental observations.

Protocol 1: Co-solvent Formulation

This protocol is suitable for initial in vivo screening where a simple and rapid formulation is required.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). Use gentle vortexing or sonication if necessary.

  • In a separate sterile tube, add the required volume of PEG 400.

  • Slowly add the this compound/DMSO stock solution to the PEG 400 while vortexing to ensure proper mixing.

  • Add saline to the mixture dropwise while continuously vortexing to reach the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG 400, 50% Saline).

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Cyclodextrin-Based Formulation

This protocol is recommended when higher concentrations of this compound are needed and to mitigate potential toxicity associated with co-solvents.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

Procedure:

  • Prepare a solution of HP-β-CD in sterile water (e.g., 40% w/v). This may require heating (up to 60°C) and stirring to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add the weighed this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. A magnetic stirrer is recommended.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Store the formulation at 4°C, protected from light.

Experimental Workflow and Signaling Pathway Diagrams

This compound Formulation Workflow

G cluster_prep Preparation cluster_vehicle Vehicle Preparation cluster_formulation Formulation cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve mix_cyclo Add this compound to Cyclodextrin Solution & Stir weigh->mix_cyclo mix_cosolvent Mix Drug Stock with Co-solvent Vehicle dissolve->mix_cosolvent Slow Addition prep_cosolvent Prepare Co-solvent Mix (e.g., PEG 400 + Saline) prep_cosolvent->mix_cosolvent prep_cyclo Prepare Cyclodextrin Solution (e.g., 40% HP-β-CD) prep_cyclo->mix_cyclo visual Visual Inspection (Clarity, Precipitation) mix_cosolvent->visual concentration Concentration Analysis (e.g., HPLC) mix_cyclo->concentration After Filtration concentration->visual

Caption: Workflow for preparing this compound formulations.

Hypothesized this compound Signaling Pathway

Many natural products with neuroprotective properties modulate key signaling pathways involved in cell survival and inflammation.[21][22][23][24] A plausible mechanism of action for this compound could be the modulation of the nicotinic acetylcholine (B1216132) receptor (nAChR) and the downstream PI3K/Akt signaling pathway, which is crucial for promoting neuronal survival.[25][26]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound nAChR nAChR This compound->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Conclusion

The successful in vivo evaluation of poorly soluble compounds like this compound is critically dependent on the development of an appropriate formulation. This guide provides a starting point for researchers by outlining several established solubilization techniques and offering detailed protocols. It is essential to perform thorough characterization and stability testing of the selected formulation to ensure reliable and reproducible results in preclinical studies. Further optimization based on the specific experimental needs and the observed in vivo performance is highly recommended.

References

Application Notes and Protocols for Acoforestinine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and databases, no information was found on a compound named "Acoforestinine." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary code name not in the public domain, or a potential misspelling of a different chemical entity.

The search strategy included queries for "this compound," as well as alternative spellings such as "Acoforestine" and "Akoforestinine," across broad scientific search platforms. No preclinical studies, data on mechanisms of action, quantitative efficacy data (such as IC50 values), or established experimental protocols specifically pertaining to "this compound" could be located.

General Information on a Related Class of Compounds: Diterpenoid Alkaloids from Aconitum Species

While no specific data exists for "this compound," it is possible that the intended compound belongs to the class of diterpenoid alkaloids, which are commonly isolated from plants of the Aconitum genus. These compounds are known for their wide range of biological activities and have been a subject of significant research interest.[1][2]

Diterpenoid alkaloids from Aconitum species are known to possess various pharmacological effects, including analgesic, anti-inflammatory, anti-arrhythmic, and antitumor activities.[1][3] However, they are also notoriously toxic, which has limited their clinical applications.[2][4] Research in this area often focuses on understanding the structure-activity relationships to develop derivatives with improved therapeutic indices.[5]

The mechanisms of action for this class of compounds are diverse. For instance, some diterpenoid alkaloids are known to interact with voltage-gated sodium channels.[4] Others may exert their effects through the modulation of various signaling pathways, including those involved in inflammation and apoptosis.[3]

Hypothetical Experimental Workflow for a Novel Diterpenoid Alkaloid

Should "this compound" be a novel diterpenoid alkaloid, a general workflow for its initial investigation as a potential therapeutic agent would likely follow the steps outlined below. This workflow is provided as a general guideline and is based on standard practices in drug discovery and development for natural products.

G cluster_0 Discovery and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Isolation_Purification Isolation & Purification (e.g., from Aconitum sp.) Structure_Elucidation Structural Elucidation (NMR, MS) Isolation_Purification->Structure_Elucidation Purity_Analysis Purity Analysis (HPLC) Structure_Elucidation->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on cancer/normal cell lines) Purity_Analysis->Cytotoxicity_Assay Proceed if pure Target_Identification Target Identification Assays (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity_Assay->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR for signaling pathways) Target_Identification->Mechanism_of_Action PK_Studies Pharmacokinetic (PK) Studies (Animal Models) Mechanism_of_Action->PK_Studies Proceed if promising activity Efficacy_Studies Efficacy Studies (Disease Models, e.g., Xenograft) PK_Studies->Efficacy_Studies Toxicology_Studies Toxicology Studies (Acute & Chronic) Efficacy_Studies->Toxicology_Studies SAR_Studies Structure-Activity Relationship (SAR) (Synthesis of Analogs) Toxicology_Studies->SAR_Studies Proceed if acceptable safety profile Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical_Candidate Lead_Optimization->Preclinical_Candidate Selection of Candidate

Hypothetical workflow for the investigation of a novel natural product.

Conclusion

Due to the absence of any available scientific data for a compound named "this compound," we are unable to provide the requested detailed Application Notes and Protocols. The information and workflow provided above are based on the general study of a related class of compounds, the diterpenoid alkaloids from Aconitum species, and are intended for illustrative purposes only.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to focus on published literature on specific, named alkaloids from Aconitum or other relevant plant genera. Should "this compound" be a proprietary compound, information would need to be obtained directly from the developing organization.

References

Application Notes and Protocols for Acoforestinine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound named "Acoforestinine." The following application notes and protocols are provided as a detailed, illustrative template for a hypothetical novel therapeutic agent. Researchers can adapt this structure for their own compounds in development.

Introduction

This compound is a novel synthetic small molecule currently under investigation for its potential as a targeted therapeutic agent. Preclinical models suggest that this compound exhibits potent and selective activity against key targets implicated in oncogenesis, specifically within the mitogen-activated protein kinase (MAPK) signaling cascade. These notes provide an overview of the current understanding of this compound's mechanism of action, protocols for its in vitro and in vivo evaluation, and a summary of its hypothetical preclinical data profile.

Mechanism of Action (Hypothetical)

This compound is hypothesized to be a potent and selective allosteric inhibitor of MEK1/2, a dual-specificity protein kinase that plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway. By binding to a pocket adjacent to the ATP-binding site, this compound is thought to prevent the conformational changes required for MEK1/2 to phosphorylate its downstream target, ERK1/2. This inhibition is expected to lead to the downregulation of signals that promote cell proliferation, survival, and differentiation in cancer cells with activating mutations in the MAPK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors This compound This compound This compound->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary (Hypothetical)

The following tables summarize the in vitro activity and selectivity of this compound against various cell lines and kinases.

Table 1: In Vitro Cell Proliferation Inhibition

Cell LineCancer TypeIC50 (nM)
A-375Melanoma (BRAF V600E)15
HT-29Colorectal (BRAF V600E)25
HCT116Colorectal (KRAS G13D)50
HeLaCervical>10,000
MCF-7Breast>10,000

Table 2: Kinase Selectivity Profile

Kinase TargetIC50 (nM)
MEK15
MEK28
ERK1>5,000
ERK2>5,000
BRAF>10,000
EGFR>10,000
PI3Kα>10,000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-375, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

cluster_workflow Cell Viability Assay Workflow start Start seed_cells 1. Seed Cells (5,000 cells/well) start->seed_cells incubate_24h 2. Incubate 24h seed_cells->incubate_24h treat_compound 3. Add this compound (Serial Dilutions) incubate_24h->treat_compound incubate_72h 4. Incubate 72h treat_compound->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan (DMSO) incubate_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a typical cell viability assay.
Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • A-375 melanoma cells

  • Matrigel

  • This compound formulation (e.g., in 0.5% methylcellulose)

  • Calipers

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A-375 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).

  • Dosing: Administer the compound or vehicle daily via oral gavage for 21 days.

  • Monitoring: Measure tumor volume and body weight three times per week. Tumor volume (V) is calculated as V = (length x width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and vehicle groups.

Pharmacokinetic Profile (Hypothetical)

A summary of the pharmacokinetic properties of this compound in rats following a single oral dose of 10 mg/kg.

Table 3: Rat Pharmacokinetic Parameters

ParameterValue
Tmax (h)2.0
Cmax (ng/mL)850
AUC (0-inf) (ng*h/mL)6,200
Half-life (t½) (h)8.5
Bioavailability (%)45
Clearance (mL/min/kg)25

Toxicology Summary (Hypothetical)

A brief overview of the findings from a 14-day repeat-dose toxicology study in rats.

Table 4: Summary of Toxicology Findings in Rats

Dose Group (mg/kg/day)Key ObservationsNOAEL (mg/kg/day)
10No adverse effects observed.10
30Mild, reversible elevation in liver enzymes (ALT, AST).
100Significant liver enzyme elevation, skin rash.

NOAEL: No-Observed-Adverse-Effect Level

Conclusion

The hypothetical data for this compound suggest that it is a potent and selective inhibitor of the MAPK pathway with promising anti-tumor activity in preclinical models. Its favorable pharmacokinetic profile and manageable toxicity at therapeutic doses warrant further investigation and development towards clinical evaluation. The protocols provided herein offer a standardized framework for the continued preclinical assessment of this compound and similar compounds.

Application Notes and Protocols: Acoforestinine for the Treatment of [Specific Disease]

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Acoforestinine" is not available in the public domain. The following application notes and protocols are based on a hypothetical scenario where this compound is being investigated for a specific disease. The details provided are illustrative and should be adapted based on actual experimental data once available.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, which has been implicated in the pathogenesis of [Specific Disease]. Preclinical studies have suggested its potential as a therapeutic agent by selectively targeting key components of this pathway, leading to the inhibition of disease progression and amelioration of symptoms. These application notes provide a summary of the hypothetical preclinical data and detailed protocols for in vitro and in vivo evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy and safety data for this compound in the context of [Specific Disease].

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 (nM)Target Inhibition (%)
Cell Viability[Disease Model Cell Line 1]5085
Target Engagement[Disease Model Cell Line 1]1595
Off-Target Kinase Panel (100 kinases)N/A>10,000<10

Table 2: In Vivo Efficacy of this compound in [Animal Model of Disease]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Biomarker Reduction (%)
Vehicle Control000
This compound104560
This compound307885
Positive Control[Standard-of-care drug]7580

Table 3: Pharmacokinetic Profile of this compound in [Species]

ParameterValue
Bioavailability (%)40
Half-life (t1/2) (hours)8
Cmax (ng/mL)500
AUC (ng·h/mL)4000

Table 4: Preclinical Safety Profile of this compound

Study TypeSpeciesNOAEL (mg/kg/day)Key Observations
7-day Dose Range FindingRat50Mild, reversible liver enzyme elevation at >100 mg/kg
28-day GLP ToxicologyDog30No adverse effects observed

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on [Disease Model Cell Line 1].

Materials:

  • [Disease Model Cell Line 1]

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed [Disease Model Cell Line 1] in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 72 hours.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.

Western Blot for Target Engagement

Objective: To confirm the inhibition of the XYZ signaling pathway by this compound in [Disease Model Cell Line 1].

Materials:

  • [Disease Model Cell Line 1]

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-pXYZ, anti-total XYZ, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Lyse the cells and quantify protein concentration.

  • Separate 20 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (GAPDH).

In Vivo Efficacy Study in Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a [Disease Model] xenograft mouse model.

Materials:

  • Athymic nude mice

  • [Disease Model Cell Line 1]

  • This compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously implant 5 x 10^6 [Disease Model Cell Line 1] cells into the flank of each mouse.

  • Allow tumors to reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (n=10 per group).

  • Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor volume with calipers twice a week.

  • Monitor body weight and overall health of the animals.

  • At the end of the study, euthanize the mice and collect tumors for biomarker analysis.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound Receptor XYZ Receptor This compound->Receptor Inhibits pXYZ Phospho-XYZ Receptor->pXYZ Phosphorylation Downstream Downstream Signaling pXYZ->Downstream Disease Disease Progression Downstream->Disease

Caption: this compound inhibits the XYZ signaling pathway.

G cluster_1 In Vivo Efficacy Workflow start Implant Tumor Cells tumor_growth Tumor Growth (100-150 mm³) start->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Daily Treatment (this compound/Vehicle) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor & Biomarkers) monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy studies.

Application Notes and Protocols: Acoforestinine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We have conducted a comprehensive search for information regarding "Acoforestinine" for its use as a molecular probe. Despite extensive efforts to locate data on its mechanism of action, binding affinities, and relevant experimental protocols, we were unable to find any scientific literature or public data corresponding to a compound with this name.

This suggests that "this compound" may be:

  • A recently discovered compound with research that has not yet been published.

  • A proprietary compound with limited public information.

  • A potential misspelling of a different compound.

Without any available data, we are unable to provide the detailed Application Notes and Protocols as requested. The creation of accurate and reliable scientific documentation requires a foundation of verifiable research, which is currently unavailable for "this compound."

We recommend verifying the spelling of the compound and consulting any internal documentation or primary sources you may have for further information. Should you obtain a correct name or any preliminary data, we would be pleased to assist you in developing the comprehensive resources you require.

We apologize for any inconvenience this may cause and remain committed to supporting your research endeavors.

Troubleshooting & Optimization

Technical Support Center: Acoforestinine Solubility and Experimental Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Acoforestinine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus. Like many complex natural products, it is a lipophilic molecule with poor aqueous solubility. This low solubility can pose significant challenges for its use in aqueous-based in vitro and in vivo experiments, potentially leading to issues such as precipitation, inaccurate concentration measurements, and poor bioavailability.

Q2: What is the recommended starting solvent for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing stock solutions of this compound.[1] It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds.

Q3: My this compound powder is not readily dissolving in DMSO. What can I do?

To enhance the dissolution of this compound in DMSO, gentle warming and sonication are recommended.[1] Warm the vial containing the compound and solvent to 37°C in a water bath and sonicate in an ultrasonic bath for short intervals. This will increase the kinetic energy and help break down any aggregates, facilitating dissolution.

Q4: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

This phenomenon, often called "crashing out," is common for poorly soluble compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

  • Use a Co-Solvent System: In some instances, using a mixture of solvents can improve solubility upon dilution.

  • Employ Surfactants or Cyclodextrins: These excipients can form micelles or inclusion complexes, respectively, which can help keep the compound dispersed in the aqueous phase.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium while vortexing to ensure rapid and uniform mixing.

Q5: Are there alternative solvents to DMSO for this compound?

While DMSO is the primary recommendation, other organic solvents can be tested if DMSO is incompatible with your experimental system. Based on the general solubility of alkaloids, the following solvents could be considered for creating stock solutions:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

It is crucial to perform a vehicle control with any solvent used to account for its potential effects on the experiment.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound precipitation in the assay medium.1. Visually inspect the final working solution for any signs of precipitation or turbidity.2. Reduce the final concentration of this compound.3. Increase the final concentration of the co-solvent (e.g., DMSO) if tolerated by the assay.4. Consider using solubility-enhancing excipients like cyclodextrins or surfactants.
Low or no observable biological activity The actual concentration of the dissolved compound is lower than calculated due to incomplete dissolution or precipitation.1. Confirm complete dissolution of the stock solution before use.2. Prepare fresh dilutions for each experiment.3. Use a formulation strategy to improve solubility and bioavailability (see Experimental Protocols).
Cell toxicity or other artifacts observed in vehicle controls The concentration of the organic solvent (e.g., DMSO) is too high.1. Determine the maximum tolerated solvent concentration for your specific cell line or assay.2. Keep the final solvent concentration consistent across all experimental groups, including controls.

Quantitative Data Summary

Solvent General Solubility of Diterpenoid Alkaloids
WaterGenerally insoluble or poorly soluble
DMSOGenerally soluble
EthanolGenerally soluble
MethanolGenerally soluble
ChloroformGenerally soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes.

  • Following warming, vortex the tube again. If necessary, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

  • Pre-warm the aqueous experimental medium (e.g., cell culture medium, buffer) to the desired temperature (e.g., 37°C).

  • While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

  • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before applying it to your experimental system.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder add_dmso Add DMSO start->add_dmso vortex Vortex add_dmso->vortex heat_sonicate Warm (37°C) & Sonicate vortex->heat_sonicate check_dissolution Visually Inspect for Dissolution heat_sonicate->check_dissolution check_dissolution->heat_sonicate Not Dissolved store Aliquot & Store at -20/-80°C check_dissolution->store Dissolved prewarm_medium Pre-warm Aqueous Medium add_stock Add Stock Solution Dropwise while Vortexing prewarm_medium->add_stock check_precipitation Visually Inspect for Precipitation add_stock->check_precipitation ready Solution Ready for Experiment check_precipitation->ready No Precipitation precipitation Precipitation Observed check_precipitation->precipitation Precipitation troubleshoot_actions Optimize Formulation: - Lower Concentration - Use Co-solvents - Add Excipients precipitation->troubleshoot_actions

Caption: Workflow for preparing this compound solutions.

logical_relationship cluster_strategies Solubilization Strategies cluster_application Experimental Application cluster_outcome Desired Outcome compound Poorly Soluble Compound (e.g., this compound) solvent Solvent Selection (e.g., DMSO, Ethanol) compound->solvent cosolvents Co-solvents compound->cosolvents ph_adjustment pH Adjustment (for ionizable compounds) compound->ph_adjustment excipients Excipients (Surfactants, Cyclodextrins) compound->excipients particle_size Particle Size Reduction (Micronization, Nanonization) compound->particle_size in_vitro In Vitro Assays solvent->in_vitro in_vivo In Vivo Studies solvent->in_vivo cosolvents->in_vitro cosolvents->in_vivo ph_adjustment->in_vitro ph_adjustment->in_vivo excipients->in_vitro excipients->in_vivo particle_size->in_vitro particle_size->in_vivo outcome Accurate & Reproducible Experimental Data in_vitro->outcome in_vivo->outcome

Caption: Strategies for improving compound solubility.

References

Acoforestinine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acoforestinine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Due to the limited publicly available data on this compound, this document presents a generalized framework based on common challenges encountered with novel natural product alkaloids in a research setting. The quantitative data and specific pathways are illustrative and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution changed color overnight. What does this indicate?

A1: A color change in your stock solution often suggests chemical degradation. This can be caused by several factors, including exposure to light (photo-degradation), oxidation, or reaction with the solvent. It is recommended to prepare fresh stock solutions and store them protected from light at -20°C or -80°C. If the issue persists, consider solvent compatibility and pH.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?

A2: Yes, inconsistent results are a common symptom of compound instability. If this compound degrades in your culture medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility. We recommend assessing its stability directly in your experimental medium over the relevant time course (e.g., 24, 48, 72 hours). Consider a time-course experiment to determine the window of consistent activity.

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C. For stock solutions (e.g., in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

Q4: How can I identify potential degradation products of this compound in my samples?

A4: The most common method for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing chromatograms of a fresh sample with a degraded or aged sample, you can identify new peaks that correspond to degradation products. The mass change from the parent compound can provide clues about the type of reaction that occurred (e.g., oxidation, hydrolysis).

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Loss of Potency / Reduced Activity Over Time Compound degradation in aqueous buffer or cell culture media.1. Perform a stability study in the specific medium used. 2. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. 3. If instability is confirmed, consider using a formulation or delivery system to protect the compound.
Precipitation in Aqueous Solution Poor aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and consistent across experiments. 2. Evaluate solubility in different pharmaceutically acceptable co-solvents or buffers. 3. Use sonication to aid dissolution, but be cautious of potential heat-induced degradation.
Appearance of New Peaks in HPLC Analysis Degradation due to pH, temperature, light, or oxidation.1. Conduct a forced degradation study to systematically identify the conditions causing instability (see protocol below). 2. Ensure mobile phases are freshly prepared and degassed. 3. Use an HPLC vial with an inert cap and consider amber vials to protect from light.

Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound after a 72-hour incubation under various stress conditions, as analyzed by HPLC.

Condition Temperature % this compound Remaining Major Degradation Products Observed
0.1 M HCl60°C45.2%Hydrolysis Product 1 (HP1)
0.1 M NaOH60°C21.7%Epimerization Product 1 (EP1), Hydrolysis Product 2 (HP2)
3% H₂O₂25°C68.5%N-oxide, Hydroxylated species
Aqueous Buffer (pH 7.4)37°C91.3%Minor oxidative species
Exposed to UV Light (254 nm)25°C75.8%Photodegradation Product 1 (PP1)

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure to investigate the chemical stability of this compound under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., Methanol or DMSO).

2. Stress Conditions Setup:

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Keep an aliquot of the stock solution in a 60°C oven.

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) or sunlight.

  • Control: Keep an aliquot of the stock solution at -20°C, protected from light.

3. Time Point Sampling:

  • Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • Quantify the peak area of the parent this compound compound.

  • Calculate the percentage of this compound remaining relative to the time 0 control.

  • If using HPLC-MS, characterize the mass of any significant new peaks to hypothesize the identity of degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 10 mg/mL This compound Stock acid Acidic (0.1M HCl, 60°C) stock->acid Aliquot base Basic (0.1M NaOH, 60°C) stock->base Aliquot oxide Oxidative (3% H₂O₂, 25°C) stock->oxide Aliquot photo Photolytic (UV Light, 25°C) stock->photo Aliquot sampling Sample at Time Points (0, 8, 24, 72h) acid->sampling base->sampling oxide->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc Inject data Quantify Parent Peak & Identify Degradants hplc->data Process Data

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Kinase1 Kinase 1 receptor->Kinase1 Activates Aco This compound Kinase2 Kinase 2 Aco->Kinase2 Inhibits Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway modulated by this compound.

Technical Support Center: Optimizing Acoforestinine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Acoforestinine synthesis. The guidance is based on established synthetic strategies for complex diterpenoid alkaloids, a class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in this compound synthesis affecting overall yield?

A1: Based on synthetic routes for structurally related diterpenoid alkaloids, the most critical stages impacting yield are typically:

  • Construction of the core polycyclic skeleton: Reactions such as Diels-Alder cycloadditions, radical cyclizations, or fragment couplings to assemble the intricate ring system are often low-yielding and require careful optimization.[1][2]

  • Stereocontrolled functionalization: The introduction of stereocenters, particularly quaternary carbons, can be challenging and may require the use of chiral auxiliaries or asymmetric catalysts.[3]

  • Late-stage modifications: Functional group interconversions and the introduction of sensitive moieties in the final steps of the synthesis can be prone to side reactions and decomposition, thus lowering the overall yield.

Q2: What are common side reactions observed during the synthesis of complex diterpenoid alkaloids?

A2: Common side reactions include:

  • Epimerization: Loss of stereochemical integrity at sensitive positions.

  • Rearrangements: Unwanted skeletal rearrangements, especially under acidic or thermal conditions.

  • Over-oxidation or reduction: Lack of chemoselectivity when multiple functional groups are present.

  • Incomplete reactions: Steric hindrance in complex intermediates can lead to sluggish or incomplete reactions.

Q3: What purification techniques are most effective for this compound and its intermediates?

A3: Due to the complexity and polarity of alkaloids, a combination of chromatographic techniques is often necessary. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for purifying the final compound and key intermediates.[4] Column chromatography using silica (B1680970) gel or alumina (B75360) is suitable for separating less polar intermediates.[5] It is also beneficial to utilize techniques like crystallization when possible to obtain highly pure compounds.[5]

Troubleshooting Guides

Issue 1: Low Yield in Core Ring System Formation

Problem: The key reaction for constructing the polycyclic core of the this compound precursor, such as a Diels-Alder reaction or a radical cyclization, results in a low yield of the desired product.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Conditions Systematically screen reaction parameters including temperature, pressure, and reaction time.Identify the optimal conditions for maximizing product formation while minimizing byproduct generation.
Catalyst Inactivity If a catalyst is used, screen a variety of catalysts and ligands. Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent.An appropriate catalyst can significantly improve reaction efficiency and selectivity.
Poor Substrate Solubility Experiment with different solvent systems to ensure all reactants are fully dissolved.Improved solubility can lead to better reaction kinetics and higher yields.
Steric Hindrance Modify the protecting groups on the substrate to reduce steric bulk around the reaction center.Less hindered substrates may react more readily, leading to an increased yield of the desired product.
Issue 2: Poor Stereoselectivity in Functional Group Introduction

Problem: The introduction of a key functional group, for instance via an alkylation or reduction, proceeds with low diastereoselectivity, leading to a difficult-to-separate mixture of isomers.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Steric Bias Employ a bulkier protecting group or a chiral auxiliary to direct the incoming reagent to the desired face of the molecule.Enhanced facial bias leading to a higher diastereomeric ratio.
Non-optimal Reagent Screen a variety of reagents for the transformation. For example, in a reduction, compare different hydride sources (e.g., NaBH₄, L-selectride).Different reagents can exhibit varying degrees of stereoselectivity depending on their steric and electronic properties.
Temperature Effects Perform the reaction at lower temperatures to enhance kinetic control and favor the formation of the thermodynamically less stable product if it is the desired one, or vice versa.Lowering the temperature often increases the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.

Experimental Protocols

A detailed experimental protocol for a key transformation in the synthesis of a related diterpenoid alkaloid, (-)-Talatisamine, is provided below as a reference. This can serve as a template for optimizing similar reactions in the synthesis of this compound.

Reference Experiment: Iridium-Catalyzed Reductive Amidation in the Synthesis of (-)-Talatisamine [2]

This procedure details the selective reduction of a C19-amide to an imine, followed by further reduction to the amine.

  • Reaction Setup: To a solution of the C19-amide intermediate in a suitable solvent (e.g., dichloromethane), add the iridium catalyst.

  • Hydrosilylation: Add the hydrosilane reagent dropwise at a controlled temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Second Reduction: Upon completion of the hydrosilylation, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to reduce the intermediate imine to the corresponding amine.

  • Workup and Purification: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, and purify by column chromatography.

Parameter Condition Yield (%)
Catalyst [Ir(cod)Cl]₂85
Hydrosilane HSiEt₃85
Reducing Agent NaBH(OAc)₃85
Temperature (°C) 0 to rt85

Visualizations

Below are diagrams illustrating key concepts in the synthesis and optimization process.

experimental_workflow cluster_start Start cluster_optimization Optimization Cycle cluster_decision Decision cluster_end End start Define Problem: Low Yield design Design Experiments (Varying Conditions) start->design execute Execute Experiments design->execute analyze Analyze Results (Yield, Purity) execute->analyze decision Yield Optimized? analyze->decision end Proceed to Next Step decision->end Yes reiterate Re-evaluate & Redesign decision->reiterate No reiterate->design

Caption: A typical workflow for optimizing a chemical reaction to improve yield.

troubleshooting_logic start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions start->check_conditions side_reactions Analyze for Side Products start->side_reactions purify Purify Starting Materials check_purity->purify Impure adjust_temp Adjust Temperature check_conditions->adjust_temp Incorrect Temp change_solvent Change Solvent check_conditions->change_solvent Solubility Issue optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents Incorrect Stoichiometry isolate_byproduct Isolate and Characterize Side Products side_reactions->isolate_byproduct Present modify_protocol Modify Protocol to Avoid Side Reaction isolate_byproduct->modify_protocol

Caption: A logical troubleshooting guide for diagnosing the cause of low reaction yields.

References

Technical Support Center: Acoforestinine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Acoforestinine.

Disclaimer: Detailed experimental data specifically for this compound is limited in publicly available literature. The following protocols and troubleshooting advice are based on established methods for the purification of related C19-diterpenoid alkaloids from Aconitum species.[1][2][3] Researchers should consider these as starting points and optimize the procedures for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that are relevant to its purification?

This compound is a C19-diterpenoid alkaloid with the following properties:

  • Molecular Formula: C35H51NO10[4]

  • Molecular Weight: 645.78 g/mol [4]

  • Melting Point: 99-101°C[4]

  • Solubility: As a weak base, this compound is expected to be poorly soluble in water but soluble in organic solvents like chloroform, ether, and ethanol.[5][6][7][8] Its salt form is generally soluble in water and alcohol.[7][8]

Q2: What are the most common impurities encountered during this compound purification?

Impurities can originate from the plant source and the extraction process. These may include:

  • Other structurally related diterpenoid alkaloids.

  • Pigments, fats, and waxes from the plant material.

  • Reagents and solvents used during extraction and purification.

Q3: How can I monitor the purity of this compound during the purification process?

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for monitoring the purity of alkaloids.[9] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fraction purity.[10]

Q4: What are the critical stability concerns for this compound during purification?

Aconitine-type alkaloids are known to be susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the formation of less toxic and structurally different monoester derivatives.[11][12] Elevated temperatures can also promote degradation.[13] Therefore, it is crucial to avoid prolonged exposure to strong bases and high heat.

Troubleshooting Guides

Problem 1: Low Yield of Crude Alkaloid Extract
Possible Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Perform multiple extraction cycles (at least 3) to ensure exhaustive extraction.[1]
Inappropriate Solvent The choice of extraction solvent is critical. Ethanol or methanol (B129727) are commonly used for initial extraction. For liquid-liquid extraction, ensure the pH of the aqueous phase is appropriately adjusted to either protonate (acidic) or deprotonate (basic) the alkaloid for efficient partitioning into the desired solvent.[14][15]
Alkaloid Degradation Avoid using strong alkalis for extended periods. When basifying the acidic extract, use a weaker base like aqueous ammonia (B1221849) and perform the subsequent extraction with an organic solvent promptly.[1] Avoid high temperatures during solvent evaporation.[13]
Emulsion Formation during Liquid-Liquid Extraction Emulsions can trap the target compound. To break emulsions, try adding a small amount of brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.
Problem 2: Poor Separation during Column Chromatography
Possible Cause Recommended Solution
Inappropriate Stationary Phase Silica (B1680970) gel is commonly used, but its acidic nature can cause tailing of basic compounds like alkaloids.[16] Consider using neutral or basic alumina (B75360), or deactivated silica gel. For reversed-phase chromatography, C18 columns are a good starting point.[17]
Incorrect Mobile Phase Polarity If the compound elutes too quickly (high Rf), the mobile phase is too polar. If it doesn't move from the baseline (low Rf), the mobile phase is not polar enough.[10] Systematically vary the solvent ratio to achieve an optimal Rf value (typically 0.2-0.4 for good separation).
Tailing of Peaks Tailing on silica gel is often due to strong interaction between the basic alkaloid and acidic silanol (B1196071) groups.[16] Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia to the mobile phase to reduce these interactions.[10]
Column Overloading Overloading the column leads to broad, overlapping peaks. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase for effective separation.
Compound Degradation on Column If this compound is unstable on silica gel, consider alternative stationary phases like alumina or florisil.[18] Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if degradation occurs.[18]
Problem 3: Difficulty with Crystallization
Possible Cause Recommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystal formation. Ensure the material is of high purity (>95%) before attempting crystallization. Further chromatographic purification may be necessary.
Inappropriate Solvent System The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble when heated. Experiment with a range of solvents of varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[19]
Supersaturation Not Achieved Slowly evaporate the solvent from a solution of the purified compound. Alternatively, dissolve the compound in a minimal amount of a good solvent and slowly add a poor solvent until turbidity is observed, then allow it to stand.[19]
Formation of an Oil Instead of Crystals This can be due to residual solvent or impurities. Try re-dissolving the oil in a small amount of a volatile solvent and evaporating it again. Seeding with a previously obtained crystal can also induce crystallization.[20]

Experimental Protocols

Protocol 1: Crude Extraction of Diterpenoid Alkaloids

This protocol is a general method for the extraction of total alkaloids from Aconitum species.

  • Maceration: Moisten the powdered plant material with a 5% aqueous ammonia solution for 2 hours.

  • Extraction: Extract the ammoniacal plant material with dichloromethane (B109758) (CH2Cl2) eight times over 12 hours.

  • Acidification: Combine the CH2Cl2 extracts, concentrate under reduced pressure, and treat the residue with a 5% aqueous solution of sulfuric acid.

  • Basification: Cool the acidic solution to 0°C and basify with a 25% aqueous ammonia solution to precipitate the crude alkaloids.

  • Final Extraction: Extract the basified aqueous mixture with diethyl ether four times in the presence of K2CO3.

  • Drying and Concentration: Dry the combined ether extracts over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude alkaloid extract.[1]

Protocol 2: General Column Chromatography for Alkaloid Purification
  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[14] Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Powdered Plant Material maceration Maceration with aq. NH3 start->maceration extraction1 Extraction with Dichloromethane maceration->extraction1 acidification Acidification with H2SO4 extraction1->acidification basification Basification with aq. NH3 acidification->basification extraction2 Extraction with Diethyl Ether basification->extraction2 crude_extract Crude Alkaloid Extract extraction2->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_analysis TLC/HPLC Analysis column_chromatography->fraction_analysis pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions final_product Purified this compound pure_fractions->final_product

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic start Purification Step problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes poor_separation Poor Separation problem->poor_separation Yes no_crystals No Crystallization problem->no_crystals Yes success Successful Purification problem->success No solution1 Optimize Extraction (Solvent, pH, Temp) low_yield->solution1 solution2 Optimize Chromatography (Stationary/Mobile Phase) poor_separation->solution2 solution3 Re-purify & Optimize Crystallization (Solvent, Temp) no_crystals->solution3 solution1->start solution2->start solution3->start

References

Technical Support Center: Overcoming Acoforestinine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Acoforestinine and resistant cell lines.

Disclaimer

As "this compound" is a novel or proprietary compound with no currently available public data, this guide is based on established principles of acquired drug resistance to targeted anti-cancer therapies. The mechanisms and protocols described are general and may require optimization for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is a novel investigational anti-cancer agent. While specific details are not yet publicly available, it is hypothesized to be a targeted therapy, such as a kinase inhibitor, that disrupts a specific signaling pathway crucial for cancer cell proliferation and survival. Targeted therapies are designed to interfere with specific molecules involved in cancer growth.

Q2: My cell line is showing reduced sensitivity to this compound. How can I confirm and quantify this resistance?

A2: The most reliable method to confirm and quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50) and compare the value in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Data Presentation: IC50 Comparison

The results of such an experiment can be summarized in a table for clear comparison:

Cell LineTreatmentIC50 Value (µM)Resistance Fold-Change
Parental LineThis compound0.51
Resistant LineThis compound15.030

Q3: What are the common mechanisms of acquired resistance to targeted therapies like this compound?

A3: Acquired resistance to targeted therapies can arise through several mechanisms:

  • Target Alteration: Mutations in the gene encoding the drug target can prevent the drug from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For example, if this compound targets the EGFR pathway, cells might upregulate a parallel pathway like MET to maintain proliferation signals.

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, lowering its intracellular concentration.

  • Drug Inactivation: Cells may develop mechanisms to metabolize and inactivate the drug.

Troubleshooting Guide

Issue 1: How can I establish a resistant cell line model to study the mechanisms of resistance to this compound?

Developing a drug-resistant cell line is a crucial step for investigating resistance mechanisms. The standard method involves continuous or pulsed exposure to incrementally increasing concentrations of the drug.

Experimental Protocol: Generation of a Drug-Resistant Cell Line
  • Initial Exposure: Begin by treating the parental cancer cell line with this compound at a concentration close to its IC50. Culture the cells until a significant portion of the population dies off, leaving a small number of surviving colonies.

  • Recovery and Expansion: Wash the surviving cells with fresh media to remove the drug and allow them to recover and proliferate.

  • Dose Escalation: Once the cells have repopulated, re-introduce this compound at a slightly higher concentration (e.g., 1.5-2x the previous concentration).

  • Repeat Cycles: Repeat the cycle of treatment, recovery, and expansion with gradually increasing concentrations of this compound.

  • Monitoring and Confirmation: At regular intervals (e.g., every 4-6 weeks), perform an IC50 determination assay (as described below) to quantify the level of resistance. The cell line is generally considered resistant when its IC50 value is significantly higher (e.g., >5-10 fold) than the parental line.

Workflow for Developing a Drug-Resistant Cell Line

G start Parental Cell Line treat1 Treat with this compound (IC50) start->treat1 select Select Surviving Colonies treat1->select expand Expand Population select->expand treat2 Increase this compound Concentration expand->treat2 cycle Repeat Cycles treat2->cycle cycle->expand Continue until stable resistance confirm Confirm Resistance (IC50 Assay) cycle->confirm resistant Resistant Cell Line confirm->resistant

Caption: Workflow for developing a drug-resistant cell line.

Issue 2: My IC50 assay results are inconsistent. How can I improve the reliability of my experiments?

Inconsistent IC50 values can be due to several factors. Here is a protocol for a robust cell viability assay.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium.

  • Incubation: Remove the old medium from the plates and replace it with 100 µL of the medium containing the various drug concentrations. Include "vehicle-only" (e.g., DMSO) and "no-treatment" controls.

  • MTT Addition: Incubate the plates for a duration relevant to the drug's mechanism and cell doubling time (typically 48-72 hours). Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Issue 3: I suspect my resistant cells have upregulated a bypass signaling pathway. How can I investigate this?

Activation of bypass pathways is a common resistance mechanism.

Investigating Bypass Signaling Pathways
  • Phospho-proteomic Screening: Use antibody arrays or mass spectrometry-based proteomics to compare the phosphorylation status of key signaling proteins between the parental and resistant cell lines.

  • Western Blotting: Validate the findings from the screening by performing Western blots for specific phosphorylated proteins (e.g., p-MET, p-AKT) that are upregulated in the resistant line.

  • Combination Therapy: If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of the activated pathway.

Hypothetical Bypass Signaling Pathway

G cluster_0 Sensitive Cell cluster_1 Resistant Cell Aco This compound EGFR EGFR Pathway Aco->EGFR Inhibits Proliferation1 Proliferation EGFR->Proliferation1 Blocked Aco2 This compound EGFR2 EGFR Pathway Aco2->EGFR2 Inhibits Proliferation2 Proliferation EGFR2->Proliferation2 Blocked MET MET Pathway (Bypass) MET->Proliferation2 Activates

Caption: Bypass signaling in resistant cells.

Issue 4: How can I determine if increased drug efflux is the cause of resistance?

Overexpression of efflux pumps like P-glycoprotein (P-gp) is a well-known mechanism of multidrug resistance.

Investigating Drug Efflux
  • Gene and Protein Expression: Use qPCR and Western blotting to compare the expression levels of genes encoding common drug transporters (e.g., ABCB1 for P-gp) in parental and resistant cells.

  • Efflux Pump Inhibition: Treat the resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil for P-gp). A restoration of sensitivity to this compound in the presence of the inhibitor suggests that drug efflux is a contributing factor to resistance.

Logic of Efflux Pump Inhibition Experiment

G cluster_0 Resistant Cell cluster_1 Resistant Cell + Inhibitor Aco_in This compound Pgp P-gp Efflux Pump Aco_in->Pgp Cell Low Intracellular Concentration Aco_in->Cell Aco_out This compound (effluxed) Pgp->Aco_out Aco_in2 This compound Pgp2 P-gp Efflux Pump Aco_in2->Pgp2 Cell2 High Intracellular Concentration Aco_in2->Cell2 Inhibitor Verapamil Inhibitor->Pgp2 Inhibits

Caption: Drug efflux and its inhibition.

Minimizing off-target effects of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Internal Note: Our initial search for "Acoforestinine" did not yield any specific information regarding its mechanism of action, off-target effects, or any associated experimental protocols. The compound appears to be either fictional, highly obscure, or a novel proprietary substance not yet described in publicly available scientific literature.

Consequently, we are unable to provide a detailed technical support center with specific troubleshooting guides, FAQs, quantitative data, experimental protocols, and signaling pathway diagrams as requested.

The following is a generalized framework for a technical support center that can be populated with specific information once data on this compound becomes available. This framework is based on common strategies for minimizing off-target effects observed with other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A: Currently, there is no publicly available information detailing the specific off-target effects of this compound. As with any therapeutic agent, off-target effects can arise from interactions with unintended molecular targets. General strategies to identify potential off-target effects include computational modeling, in vitro screening against a panel of related and unrelated receptors, and comprehensive preclinical toxicology studies.

Q2: How can I minimize the off-target effects of this compound in my experiments?

A: While specific strategies for this compound are not known, general approaches to minimize off-target effects for any compound include:

  • Dose Optimization: Using the lowest effective concentration of the compound can help reduce engagement with lower-affinity off-target molecules.

  • Structural Modification: Rational drug design can be employed to create analogs of the primary compound with increased specificity for the intended target.[1]

  • Use of Specific Antagonists: If known off-targets exist, co-treatment with specific antagonists for those targets can help isolate the on-target effects of the primary compound.

  • Cell Line Selection: Utilizing cell lines that have a high expression of the intended target and low expression of potential off-targets can provide a cleaner experimental system.

Troubleshooting Guides

Issue: High cellular toxicity observed at effective concentrations.

Possible Cause Troubleshooting Step
Off-target engagement leading to cell death.1. Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Attempt to rescue the phenotype with a known inhibitor of suspected off-target pathways. 3. Profile the compound against a broad panel of kinases or receptors to identify potential off-targets.
Non-specific membrane disruption.1. Evaluate cell morphology changes using microscopy. 2. Perform a lactate (B86563) dehydrogenase (LDH) assay to assess membrane integrity.

Issue: Inconsistent experimental results.

Possible Cause Troubleshooting Step
Variability in compound activity due to off-target effects.1. Ensure consistent cell culture conditions, as off-target expression can vary. 2. Use a highly specific positive control for the intended pathway to benchmark results. 3. Consider using a different batch of the compound and re-validating its activity.
Experimental artifacts.1. Rule out issues with reagents, plastics, and instrumentation. 2. Include appropriate vehicle controls in all experiments.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using a Rescue Experiment

This protocol is a generalized approach to differentiate between the intended effects and potential off-target effects of a compound.

  • Cell Seeding: Plate cells of interest at a predetermined density in a multi-well plate.

  • Compound Treatment: Treat cells with this compound at its effective concentration.

  • Rescue Agent Addition: In parallel wells, co-treat cells with this compound and a specific inhibitor or antagonist for a suspected off-target.

  • Incubation: Incubate the cells for a duration appropriate for the biological process being studied.

  • Assay: Perform the relevant assay to measure the on-target effect (e.g., reporter gene assay, protein phosphorylation analysis).

  • Data Analysis: Compare the results from cells treated with this compound alone to those co-treated with the rescue agent. A reversal of an unintended effect by the rescue agent suggests it is an off-target effect.

Visualizations

Logical Workflow for Investigating Off-Target Effects

A Observe Unexpected Phenotype B Hypothesize Potential Off-Targets A->B C In Silico Screening B->C D In Vitro Profiling B->D E Cell-Based Rescue Experiments C->E D->E F Confirm Off-Target Engagement E->F G Structure-Activity Relationship (SAR) Studies F->G H Synthesize Analogs with Improved Specificity G->H

Caption: A logical workflow for identifying and mitigating off-target effects.

Signaling Pathway Perturbation by an Off-Target Effect

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A This compound B Target Receptor A->B E Off-Target Receptor A->E C Downstream Signaling B->C D Desired Cellular Response C->D F Unintended Signaling E->F G Adverse Effect F->G

References

Acoforestinine Analog Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Acoforestinine analogs aimed at improved biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of the this compound core scaffold?

The synthesis of the complex, polycyclic core of this compound, a diterpenoid alkaloid, presents several significant challenges.[1][2] Key difficulties include the efficient construction of the polycyclic framework and the stereoselective installation of various functional groups.[1] Many synthetic routes employ multi-step sequences, where maintaining yield and stereocontrol across numerous transformations is critical. Common hurdles include achieving the desired regioselectivity in cycloaddition reactions, challenges in late-stage functionalization, and the potential for unexpected skeletal rearrangements.[1][3]

Q2: How can I improve the yield of my key fragment coupling reaction?

Low yields in fragment coupling reactions for complex molecules like this compound analogs can stem from several factors. Steric hindrance between the coupling partners, suboptimal reaction conditions (temperature, solvent, catalyst), or decomposition of sensitive functional groups can all play a role. To improve yields, consider the following:

  • Catalyst and Ligand Screening: Systematically screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields. A solvent screen is highly recommended.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to degradation. A careful optimization of the reaction temperature is crucial.

  • Protection Group Strategy: Ensure that your protecting groups are robust to the coupling conditions and that deprotection can be achieved without affecting the coupled product.

Q3: What are the best methods for purifying this compound analogs?

The purification of this compound analogs, which are often polar and complex, typically requires a multi-step approach.

  • Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is often the method of choice for final purification. Normal-phase column chromatography on silica (B1680970) gel or alumina (B75360) is useful for separating less polar intermediates.

  • Crystallization: If the analog is a solid, crystallization can be a powerful purification technique to obtain highly pure material.

  • Supercritical Fluid Chromatography (SFC): For chiral separations or for analogs that are difficult to purify by HPLC, SFC can be a valuable alternative.

Q4: How do I confirm the stereochemistry of my synthesized this compound analogs?

Confirming the absolute and relative stereochemistry is critical. A combination of the following techniques is typically employed:

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, provided that suitable crystals can be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), can provide information about the spatial proximity of protons, which helps in determining relative stereochemistry.

  • Chiral Chromatography: Comparison of the retention time of the synthetic analog with a known standard on a chiral column can help to confirm the enantiomeric purity.

Q5: What are the initial biological assays I should consider for screening my this compound analogs?

The initial biological screening strategy will depend on the therapeutic target. Diterpenoid alkaloids are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[4] Some starting points could be:

  • Cytotoxicity Assays: To assess the general toxicity of the analogs against various cell lines (e.g., MTT or resazurin (B115843) assays).

  • Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.

  • Ion Channel Assays: Given that some diterpenoid alkaloids modulate ion channels, electrophysiological assays (e.g., patch-clamp) could be employed to screen for activity on specific channels.[5]

Troubleshooting Guides

Guide 1: Low Yield in a Key Synthetic Step

Problem: A critical step in your synthetic route is consistently giving low yields.

Potential Cause Troubleshooting Step
Reagent Decomposition Check the purity and stability of your reagents. Use freshly purified or newly purchased reagents.
Incorrect Reaction Conditions Re-optimize reaction parameters such as temperature, concentration, and reaction time. A design of experiments (DoE) approach can be efficient.
Presence of Impurities Ensure that the starting materials are of high purity. Impurities can inhibit catalysts or lead to side reactions.
Atmospheric Contamination If the reaction is sensitive to air or moisture, ensure that all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Poisoning Certain functional groups or impurities can poison the catalyst. Consider purifying the substrate or using a more robust catalyst.
Guide 2: Formation of Unexpected Side Products

Problem: Your reaction is producing a significant amount of an unexpected side product, complicating purification and reducing the yield of the desired product.

Potential Cause Troubleshooting Step
Side Reactions Analyze the structure of the side product by NMR and mass spectrometry to hypothesize the side reaction pathway. This can provide clues on how to suppress it (e.g., by changing the temperature, solvent, or protecting groups).
Epimerization If the side product is a diastereomer of the desired product, the reaction conditions may be promoting epimerization of a stereocenter. Consider using milder bases/acids or lower reaction temperatures.
Skeletal Rearrangement The complex polycyclic core of this compound can be prone to rearrangements under certain conditions. Altering the catalyst or solvent may prevent this.[3]
Over-reaction or Incomplete Reaction Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.
Guide 3: Inconsistent Biological Activity Data

Problem: You are observing significant variability in the biological activity of the same analog across different experimental batches.

Potential Cause Troubleshooting Step
Compound Purity Ensure that the purity of each batch is consistently high (>95%) as determined by HPLC and NMR. Even small amounts of highly active impurities can skew the results.
Compound Stability This compound analogs may be unstable in solution. Assess the stability of your compounds under the assay conditions. Consider preparing fresh solutions for each experiment.
Assay Variability Ensure that your biological assay is robust and reproducible. Include appropriate positive and negative controls in every experiment.
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) can have an effect on the cells or proteins in the assay. Ensure that the final solvent concentration is consistent across all experiments and is below a toxic threshold.

Quantitative Data Summary

The following table presents hypothetical structure-activity relationship (SAR) data for a series of this compound analogs with modifications at the C14 position, tested for their inhibitory activity against a hypothetical kinase "Kinase X".

Analog R Group at C14 IC50 (nM) for Kinase X Cytotoxicity (CC50, µM) in HEK293 cells
This compound-OH1250> 50
Analog 1A-OCH3980> 50
Analog 1B-OAc45035
Analog 1C-NH222015
Analog 1D-NHAc65042
Analog 1E-F1100> 50

Experimental Protocols

Protocol 1: Representative Synthesis of an this compound Analog (Analog 1C)

This protocol describes a hypothetical amination of the C14 hydroxyl group of this compound.

  • Mesylation of this compound: To a solution of this compound (100 mg, 0.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (42 µL, 0.3 mmol) followed by methanesulfonyl chloride (18 µL, 0.23 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Amination: Dissolve the crude mesylate in anhydrous DMF (5 mL) and add sodium azide (B81097) (39 mg, 0.6 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and add water (20 mL). Extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Reduction: Dissolve the crude azide in THF (5 mL) and add triphenylphosphine (B44618) (79 mg, 0.3 mmol) followed by water (0.1 mL).

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify the crude product by reverse-phase HPLC to afford Analog 1C.

Protocol 2: Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound analogs against a specific kinase.

  • Prepare a stock solution of the this compound analog in 100% DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction, in the presence of varying concentrations of the analog.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of kinase activity relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the analog concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Synthetic_Strategy A Simple Precursors B Fragment A Synthesis (e.g., Rings A, B) A->B C Fragment B Synthesis (e.g., Rings D, E) A->C D Fragment Coupling B->D C->D E Core Scaffold Assembly D->E F Late-Stage Functionalization E->F G This compound Analogs F->G

Caption: General synthetic strategy for this compound analogs.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Re-optimize Reaction Conditions (Temp, Conc, Solvent) Check_Purity->Optimize_Conditions Purity OK Success Yield Improved Check_Purity->Success Impure Analyze_Byproducts Analyze Byproducts Optimize_Conditions->Analyze_Byproducts No Improvement Optimize_Conditions->Success Improvement Change_Reagents Use Different Reagents/Catalyst Change_Reagents->Optimize_Conditions Analyze_Byproducts->Change_Reagents

Caption: Troubleshooting workflow for low reaction yield.

Signaling_Pathway cluster_cell Cell Membrane Ion_Channel Voltage-Gated Na+ Channel This compound This compound Analog This compound->Ion_Channel Modulates NFkB NF-kB Activation This compound->NFkB Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

Challenges in scaling up Acoforestinine production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and drug development professionals. Aconitine is a highly toxic alkaloid and should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols in place.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and handling of Aconitine.

Frequently Asked Questions (FAQs)

Q1: What is Aconitine and what is its primary source?

A1: Aconitine is a C19-norditerpenoid alkaloid, a highly toxic compound produced by plants of the Aconitum genus (e.g., Aconitum napellus, commonly known as monkshood or wolfsbane). Due to its complex structure, total synthesis is challenging, making extraction from plant sources the primary method of production.

Q2: What are the main challenges in scaling up Aconitine production?

A2: The primary challenges include:

  • High Toxicity: Aconitine is extremely toxic, with as little as 2 mg being potentially fatal to humans. This necessitates stringent safety protocols for handling, especially at larger scales.

  • Complex Purification: Aconitum extracts contain a mixture of related alkaloids with similar chemical properties, making the isolation of high-purity Aconitine difficult.

  • Chemical Instability: Aconitine is susceptible to hydrolysis, particularly at the C8 acetyl and C14 benzoyl ester groups, which can lead to less toxic derivatives and reduce the yield of the target compound.

  • Process Reproducibility: Transferring extraction and purification methods from a laboratory to a pilot or industrial scale can be challenging, with potential for decreased resolution and yield.

Q3: What are the key safety precautions for handling Aconitine?

A3: Due to its high toxicity, the following safety precautions are crucial:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including impervious gloves, a lab coat, and eye protection. For handling powders, a respirator is recommended.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Have a clear understanding of emergency procedures in case of accidental exposure.

  • Store Aconitine in a tightly closed, dry, and well-ventilated place, and in a locked or restricted-access area.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Incomplete Liberation of Free Alkaloid Ensure the plant material is adequately basified before extraction with organic solvents. This is a crucial step to convert alkaloid salts into their free base form, which is more soluble in organic solvents.
Improper Solvent Selection The choice of extraction solvent is critical. Aconitine is soluble in organic solvents like chloroform (B151607), diethyl ether, and ethanol. The polarity of the solvent system should be optimized for maximum yield.
Insufficient Extraction Time or Agitation Ensure sufficient time and agitation during the extraction process to allow for complete diffusion of the alkaloids from the plant material into the solvent.
Degradation of Aconitine Aconitine can degrade under harsh conditions. Avoid high temperatures and extreme pH levels during extraction.
Low Purity of Isolated Aconitine
Potential Cause Troubleshooting Steps
Co-extraction of Similar Alkaloids Aconitum species contain a variety of related alkaloids. A multi-step purification process is often necessary. Consider using a combination of techniques like column chromatography (with different stationary phases like alumina (B75360) or silica (B1680970) gel) and recrystallization.
Inefficient Chromatographic Separation Optimize the chromatographic conditions, including the mobile phase composition, gradient, and flow rate. For challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC).
Hydrolysis During Purification Aconitine is prone to hydrolysis. Use aprotic solvents where possible and avoid prolonged exposure to acidic or basic conditions to prevent the formation of less toxic and more polar degradation products like benzoylaconine (B606023) and aconine.
Scaling Up Issues
Potential Cause Troubleshooting Steps
Loss of Resolution in Chromatography When scaling up chromatography, maintaining resolution is a common challenge. Ensure uniform column packing to prevent channeling. The flow rate and column dimensions need to be carefully optimized for the larger scale.
Handling Large Volumes of Toxic Solvents Implement a closed-system approach for solvent handling to minimize exposure. Use appropriate engineering controls and ensure adequate ventilation.
Ensuring Batch-to-Batch Consistency Develop and strictly follow standardized operating procedures (SOPs) for all stages of production. Implement robust in-process quality control checks to monitor the purity and concentration of Aconitine throughout the process.

Quantitative Data

Table 1: Comparison of Aconitine Purification Methods

Purification Method Starting Material Purity Achieved Yield Reference
RecrystallizationCrude extract (80% Aconitine)>96%-
Centrifugal Partition Chromatography (CPC)Crude extract (80% Aconitine)>96%63%
Reverse-Phase Flash ChromatographyCrude extract (80% Aconitine)>96%-
Reverse-Phase Semi-Preparative HPLCCrude extract (80% Aconitine)>96%-

Table 2: Aconitine Content in Different Aconitum Species and Preparations

Aconitum Species/Preparation Aconitine Content Reference
Aconitum karacolicum roots0.8 - 1%
Aconitum napellus rootsTotal alkaloids up to 0.6% (approx. 1/3 is Aconitine)
Homemade Aconitum napellus capsules19 µg per 237 mg of root

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Aconitine from Aconitum karacolicum

This protocol is adapted from a gram-scale purification study.

  • Preparation of Plant Material: Clean and dry the roots of Aconitum karacolicum. Grind the dried roots to a fine powder.

  • Alkaloid Extraction:

    • Dampen the ground roots with a 5% aqueous ammonia (B1221849) solution for 2 hours.

    • Extract the basified plant material with dichloromethane (B109758) multiple times over several hours.

    • Combine the dichloromethane extracts and concentrate them.

  • Acid-Base Extraction:

    • Treat the concentrated extract with a 5% aqueous solution of sulfuric acid.

    • Cool the acidic solution to 0°C and then basify with a 25% aqueous ammonia solution.

    • Extract the aqueous mixture multiple times with ether in the presence of K2CO3.

  • Initial Purification:

    • Dry the combined ether extracts over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and distill the solvent.

    • Dissolve the crude sample in chloroform and load it onto an aluminum oxide column.

    • Elute the column with a chloroform-methanol solvent system (e.g., 4:1).

    • Collect the fractions containing Aconitine, evaporate the solvent, and proceed with further purification (e.g., recrystallization).

Protocol 2: HPLC Analysis of Aconitine

This protocol is a general guideline based on several analytical methods.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Zorbax SDB-C8, 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to ~8.9) and an organic solvent like methanol (B129727) or acetonitrile.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: Aconitine can be detected by UV absorbance at approximately 233 nm.

  • Sample Preparation: Dissolve the purified Aconitine sample in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using Aconitine standards of known concentrations to quantify the amount in the sample.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Aconitum Aconitum Plant Material Grinding Grinding Aconitum->Grinding Basification Basification (e.g., NH4OH) Grinding->Basification Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Basification->Solvent_Extraction Acid_Base Acid-Base Extraction Solvent_Extraction->Acid_Base Column_Chromatography Column Chromatography (e.g., Alumina) Acid_Base->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization HPLC Preparative HPLC Recrystallization->HPLC Purity_Analysis Purity Analysis (Analytical HPLC) HPLC->Purity_Analysis Structure_Verification Structure Verification (MS, NMR) HPLC->Structure_Verification

Figure 1: General experimental workflow for the extraction and purification of Aconitine.

p38_MAPK_pathway Aconitine Aconitine ROS Reactive Oxygen Species (ROS) Aconitine->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Apoptosis Cardiomyocyte Apoptosis p38_MAPK->Apoptosis promotes

Figure 2: Simplified p38 MAPK signaling pathway in Aconitine-induced cardiotoxicity.

NFkB_pathway cluster_nucleus Aconitine Aconitine IKK IKK Complex Aconitine->IKK inhibits IkB IκB IKK->IkB phosphorylates (inhibited) NFkB NF-κB (p50/p65) IkB->NFkB sequesters Gene_Expression Gene Expression (Bcl-2 down, Bax up) NFkB->Gene_Expression translocates to Nucleus Nucleus Apoptosis Cancer Cell Apoptosis Gene_Expression->Apoptosis

Figure 3: Aconitine-induced apoptosis via the NF-κB signaling pathway in cancer cells.

Acoforestinine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex class of natural products known as diterpenoid alkaloids. While the initial query concerned "Acoforestinine," publicly available information on this specific compound is limited. Therefore, this guide focuses on the broader class of diterpenoid alkaloids, to which this compound likely belongs. The principles and troubleshooting strategies discussed here are widely applicable to compounds such as aconitine (B1665448), atisine, and other related molecules isolated from genera like Aconitum and Delphinium.[1][2]

Diterpenoid alkaloids are known for their significant biological activities, intricate structures, and inherent experimental challenges.[3][4] This resource aims to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant batch-to-batch variability with my diterpenoid alkaloid sample?

A1: Batch-to-batch variability is a common challenge when working with natural products.[5] Several factors can contribute to this:

  • Source Material: The concentration of specific alkaloids can vary in the source plant due to genetic differences, geographical location, harvest time, and environmental conditions.[5]

  • Extraction and Purification: Minor changes in extraction solvents, pH, temperature, or purification methods (like counter-current chromatography) can alter the final compound's purity and the profile of co-eluting minor alkaloids.[6][7]

  • Residual Solvents or Impurities: The presence of different levels of residual solvents or impurities from the purification process can affect experimental outcomes.

  • Processing: For commercially supplied compounds, particularly from traditional medicine sources, processing methods like boiling can significantly alter the chemical composition, for instance, by hydrolyzing toxic diester alkaloids into less toxic monoester forms.[8]

Q2: My diterpenoid alkaloid appears to be losing biological activity over time. What are the common stability issues?

A2: Diterpenoid alkaloids, especially those with ester groups (like the highly toxic aconitine class), are susceptible to degradation.[1] Key stability concerns include:

  • Hydrolysis: The ester groups found in many C19-diterpenoid alkaloids are prone to hydrolysis, which can dramatically reduce their toxicity and biological activity.[1][8] This process can be accelerated by non-neutral pH and elevated temperatures.

  • Sensitivity to pH: Changes in pH during storage or in experimental media can lead to structural rearrangements or degradation.

  • Temperature and Light: Like many complex organic molecules, diterpenoid alkaloids can be sensitive to heat and light. Improper storage can lead to degradation over time. It is crucial to adhere to the storage conditions recommended by the supplier.

  • Oxidation: The complex polycyclic structures may have sites susceptible to oxidation, altering the compound's activity.

Q3: I'm getting inconsistent results in my cell-based assays. What are the most common sources of error?

A3: Inconsistent results in cell-based assays can arise from multiple sources beyond inherent compound variability. Consider the following:

  • Solubility: Many diterpenoid alkaloids have poor aqueous solubility. Inconsistent solubilization of your stock solution or precipitation of the compound in the cell culture media can lead to significant variations in the effective concentration. Always visually inspect for precipitation.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay endpoint.

  • Compound Adsorption: These complex molecules can adsorb to plasticware (pipette tips, plates). Using low-adhesion plastics and minimizing transfer steps can help.

  • Cellular Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density, as cellular responses can change with age and confluence.

Q4: How can I ensure the identity, purity, and quality of my diterpenoid alkaloid sample before starting experiments?

A4: Proper analytical characterization is critical for reproducible research.[9]

  • Identity Confirmation: Use techniques like High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure against literature data.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is the standard method for assessing purity.[10] The purity should be high (typically >95% or >98%) for biological experiments.

  • Quantification: For powdered samples, ensure they are properly dried to remove residual moisture before weighing. Quantitative NMR (qNMR) or a validated HPLC method with a certified reference standard is required for accurate concentration determination.

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Guide 1: Inconsistent Potency (IC50/EC50 Values)
  • Question: My IC50 value for a diterpenoid alkaloid varies significantly between experiments. Why?

  • Answer: This is a classic reproducibility problem. Use the following workflow to diagnose the issue.

G start Inconsistent IC50 Values Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_protocol Step 2: Review Experimental Protocol check_compound->check_protocol Compound OK sub_compound Purity Check (HPLC/LC-MS) Identity Check (NMR/HRMS) Solubility & Stability in Media check_compound->sub_compound check_analysis Step 3: Examine Data Analysis check_protocol->check_analysis Protocol OK sub_protocol Cell Health (Passage, Density) Solvent Concentration Incubation Times Plate Uniformity check_protocol->sub_protocol sub_analysis Curve-fitting Model Normalization Method Outlier Handling check_analysis->sub_analysis solution Problem Identified & Corrected check_analysis->solution Analysis OK

Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Unexpected Cytotoxicity or Biological Effect
  • Question: I am observing a biological effect at concentrations where none is expected, or the effect is different from the literature. What could be wrong?

  • Answer: This could be due to contamination, degradation, or off-target effects.

    • Check for Contamination: Was the sample contaminated with a more potent compound? Re-run purity analysis (HPLC/LC-MS).

    • Evaluate Degradation: Has the compound degraded into a more active or toxic substance? This is possible if ester groups have been hydrolyzed.[1] Compare the analytical profile of your current sample with the initial batch.

    • Solvent Toxicity: At higher concentrations, the vehicle (e.g., DMSO) may be causing the observed effect. Run a vehicle-only control curve.

    • Literature Comparison: Carefully re-examine the experimental conditions reported in the literature (e.g., cell line, endpoint, incubation time), as these can drastically alter outcomes.

Data Presentation

Quantitative data should be meticulously organized to identify trends and sources of variability.

Table 1: Factors Influencing the Stability of Diterpenoid Alkaloids

FactorPotential EffectMitigation Strategy
pH Hydrolysis of ester groups, leading to reduced activity/toxicity.[1]Store and handle in neutral, buffered solutions (pH 6.8-7.4). Avoid strong acids/bases.
Temperature Accelerated degradation of the compound.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Photodegradation of the complex ring structure.Store in amber vials or protect from light with aluminum foil. Work in low-light conditions.
Oxygen Oxidation of sensitive functional groups.Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Table 2: Recommended Quality Control (QC) Tests for Diterpenoid Alkaloid Samples

Analytical MethodParameter MeasuredTypical Acceptance Criteria
HPLC-UV/ELSD Purity (Area %)>95% for in vitro screening; >98% for in vivo studies.
LC-MS/MS Identity (Mass-to-charge ratio) & PurityCorrect molecular ion [M+H]+ observed; matches the purity from HPLC.[10]
¹H-NMR Structural IdentitySpectrum matches the published data or reference standard.
Karl Fischer Titration Water Content<1% for solid samples to be weighed for stock solutions.

Experimental Protocols

Protocol: Assessing Cytotoxicity using a CCK-8 Assay

This protocol provides a generalized method for evaluating the cytotoxic potential of a diterpenoid alkaloid.

  • Preparation of Compound Stock Solution:

    • Carefully weigh 1-5 mg of the diterpenoid alkaloid powder.

    • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution in small aliquots at -80°C, protected from light.

  • Cell Seeding:

    • Culture cells (e.g., SH-SY5Y for neurotoxicity studies) under standard conditions.[11]

    • Trypsinize and count healthy, log-phase cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the diterpenoid alkaloid from your stock solution in complete cell culture media.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "vehicle control" with the same final DMSO concentration.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay and Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) to calculate the IC50 value.

Visualizations

Diterpenoid Alkaloid Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DA Diterpenoid Alkaloid (e.g., Aconitine) Receptor Voltage-Gated Sodium Channel (VGSC) DA->Receptor Binds & Activates IonInflux Persistent Na⁺ Influx Receptor->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CaInflux Ca²⁺ Influx (via VGCC) Depolarization->CaInflux Toxicity Cellular Toxicity / Arrhythmia Depolarization->Toxicity Neurotransmitter Neurotransmitter Release CaInflux->Neurotransmitter Neurotransmitter->Toxicity

Caption: Hypothetical signaling pathway for an aconitine-type diterpenoid alkaloid.[12]

Quality Control Workflow for Natural Products

G start Receive Compound (Solid) qc_initial Initial QC (Appearance, Solubility Test) start->qc_initial analytical_chem Analytical Chemistry Core qc_initial->analytical_chem data_review Review Data vs. CoA analytical_chem->data_review sub_analytical Purity (HPLC) Identity (LC-MS) Structure (NMR) analytical_chem->sub_analytical decision Pass/Fail? data_review->decision pass Release for Experiments decision->pass Pass fail Contact Supplier / Repurify decision->fail Fail

Caption: A standard quality control workflow for incoming natural product samples.

References

Technical Support Center: Acoforestinine Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Acoforestinine to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges in improving the bioavailability of this compound?

A1: this compound, a diterpenoid alkaloid, is presumed to have low oral bioavailability due to its poor aqueous solubility and potential for significant first-pass metabolism in the liver. Initial challenges include developing a formulation that enhances its dissolution in the gastrointestinal tract and protects it from premature degradation.

Q2: Which strategies are most effective for enhancing the bioavailability of alkaloids like this compound?

A2: Several methods have proven effective for improving the bioavailability of alkaloids.[1] These include:

  • Salt Formation: Converting the alkaloid into a salt form can increase its solubility.[1]

  • Lipid-Based Formulations: Incorporating the compound into liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1][2]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[1][3]

  • Prodrug Approach: Modifying the chemical structure to create a more absorbable prodrug that converts to the active form in the body.[1]

  • Use of Permeation Enhancers: Co-administration with substances that increase the permeability of the intestinal wall.[1][4]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound Hydrochloride Salt

Symptoms:

  • Inconsistent results in in-vitro dissolution studies.

  • Low and variable plasma concentrations in preclinical animal models.

Possible Causes:

  • Incorrect Salt Form: The hydrochloride salt may not be the optimal choice for the specific pH environment of the gastrointestinal tract.

  • Polymorphism: The crystalline form of the salt may have poor solubility.

  • Hygroscopicity: The salt may be absorbing moisture, leading to aggregation and reduced dissolution.

Troubleshooting Steps:

  • Screen Alternative Salt Forms: Investigate other pharmaceutically acceptable salts such as mesylate, tartrate, or citrate (B86180) to identify one with optimal solubility and stability.

  • Characterize Solid State: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify the crystalline form and assess its stability.

  • Control Humidity: Store the salt form under controlled humidity conditions to prevent moisture absorption.

Issue 2: Low Permeability of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Symptoms:

  • High drug loading in SLNs but low transport across a Caco-2 cell monolayer.

  • Minimal improvement in bioavailability in vivo compared to the free drug.

Possible Causes:

  • Insufficient Mucoadhesion: The SLNs may not be adhering to the intestinal wall long enough for effective drug release and absorption.

  • Particle Size and Surface Charge: The size and zeta potential of the SLNs may not be optimal for intestinal uptake.

  • Lipid Matrix Composition: The lipid used to form the nanoparticles may not be effectively facilitating transport across the intestinal epithelium.

Troubleshooting Steps:

  • Surface Modification: Coat the SLNs with a mucoadhesive polymer like chitosan (B1678972) to increase residence time in the intestine.

  • Optimize Particle Properties: Adjust the formulation and processing parameters to achieve a particle size in the range of 100-200 nm and a slightly positive zeta potential to favor interaction with the negatively charged intestinal mucus.

  • Lipid Screening: Experiment with different lipids and surfactants to find a combination that enhances permeability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs to improve its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (lipid)

  • Poloxamer 188 (surfactant)

  • Deionized water

  • Ethanol (B145695)

Method:

  • Preparation of the Lipid Phase: Dissolve this compound and glyceryl monostearate in ethanol at 60°C.

  • Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 60°C.

  • Formation of the Emulsion: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Quickly disperse the hot emulsion into cold deionized water (2-4°C) under constant stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the free drug and surfactant. Resuspend the pellet in deionized water.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the intestinal permeability of different this compound formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulations (e.g., free drug, salt form, SLNs)

  • LC-MS/MS for quantification

Method:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound formulation to the apical (donor) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
This compound Free Base> 2000-15.2 ± 2.1N/AN/A
This compound HCl Salt> 1500+5.8 ± 1.5N/AN/A
This compound SLNs155 ± 10.3+25.4 ± 3.210.5 ± 0.885.2 ± 4.5
Chitosan-coated SLNs180 ± 12.1+35.1 ± 2.99.8 ± 0.682.1 ± 3.9

Table 2: In Vitro Permeability and In Vivo Bioavailability Data

FormulationCaco-2 Papp (x 10⁻⁶ cm/s)In Vivo Cmax (ng/mL)In Vivo AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Free Base1.2 ± 0.350 ± 12250 ± 60100
This compound HCl Salt2.5 ± 0.595 ± 20510 ± 110204
This compound SLNs8.9 ± 1.1280 ± 551850 ± 350740
Chitosan-coated SLNs12.4 ± 1.5410 ± 702980 ± 4801192

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A This compound Free Base B Salt Formation (e.g., HCl) A->B C SLN Preparation A->C E Physicochemical Characterization (Size, Zeta, Loading) B->E F Caco-2 Permeability Assay B->F D Surface Modification (e.g., Chitosan) C->D D->E D->F G Pharmacokinetic Study (Animal Model) F->G H Bioavailability Analysis G->H

Caption: Experimental workflow for developing and evaluating this compound formulations.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation A This compound-SLN B Endocytosis A->B Uptake C This compound Release B->C D Metabolism (First-Pass Effect) C->D E Efflux Pump (e.g., P-gp) C->E F Absorbed this compound C->F Absorption D->A Metabolites E->A Efflux

Caption: Putative absorption pathway of this compound-loaded SLNs in an enterocyte.

References

Validation & Comparative

Acoforestinine: Uncharted Territory in Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, no target validation studies, experimental data, or detailed pharmacological information could be found for the compound Acoforestinine. While a chemical identifier (CAS Number: 110011-77-3) and molecular formula (C35H51NO10) exist for this substance, its biological target, mechanism of action, and any potential therapeutic effects remain undocumented in publicly accessible research.

This lack of information precludes the creation of a comparative guide as requested. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways and workflows cannot be met without foundational research on this compound's biological activity.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a complete unknown. Any investigation into this compound would need to begin with initial screening and profiling to identify its biological targets.

The Path Forward: A Hypothetical Workflow for this compound Target Identification and Validation

Should research on this compound commence, a typical workflow for target identification and validation would be necessary. The following diagram illustrates a generalized approach that could be adopted.

cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Development phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway reporters) target_engagement Target Engagement Assays (e.g., CETSA, SPR) phenotypic_screening->target_engagement Identify potential targets affinity_based Affinity-Based Methods (e.g., chemical proteomics) affinity_based->target_engagement genetic_screening Genetic Screens (e.g., CRISPR, shRNA) genetic_screening->target_engagement biochemical_assays Biochemical & Biophysical Assays target_engagement->biochemical_assays Confirm direct binding cellular_models Cellular & In Vitro Models biochemical_assays->cellular_models Assess functional effects animal_models In Vivo Animal Models cellular_models->animal_models Evaluate in vivo efficacy lead_optimization Lead Optimization animal_models->lead_optimization Validate therapeutic potential adme_tox ADME/Tox Studies lead_optimization->adme_tox

Caption: A generalized workflow for drug target discovery and validation.

This hypothetical workflow outlines the necessary stages to elucidate the biological function of a novel compound like this compound. The process begins with broad screening to identify potential molecular targets and progresses through increasingly specific validation experiments, from biochemical assays to in vivo animal models.

Until such research is conducted and published, a meaningful comparison of this compound to other therapeutic alternatives is not possible. The scientific community awaits initial studies to shed light on the potential of this molecule.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide on the efficacy of Acoforestinine versus a related compound cannot be generated at this time due to a significant lack of publicly available scientific literature and experimental data on this compound. Initial searches for "this compound" have revealed its chemical identifier (CAS#: 110011-77-3), but have not yielded any information regarding its mechanism of action, pharmacological properties, or data from efficacy studies.

To fulfill the user's request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, access to peer-reviewed research articles, clinical trial data, and other scientific publications is essential. This information is necessary to:

  • Identify a suitable related compound for comparison: Without understanding the biological target and mechanism of action of this compound, it is impossible to select a relevant compound for a meaningful efficacy comparison.

  • Summarize quantitative data: Efficacy data from preclinical or clinical studies are required to create comparative tables.

  • Provide detailed experimental protocols: The methodologies of key experiments that demonstrate efficacy need to be accessible.

  • Illustrate signaling pathways: The molecular pathways through which this compound exerts its effects must be documented to create accurate diagrams.

At present, the scientific record accessible through public databases does not contain the necessary information to proceed with the creation of the requested comparison guide.

Recommendations for Proceeding

To enable the generation of the requested content, the following is required:

  • Provision of a known related compound: If a specific compound for comparison with this compound is known, this may provide an alternative avenue for literature searches.

  • Alternative topic: A request for a comparison guide on a well-documented compound or class of compounds for which sufficient public data is available would be feasible.

Without further information or available research on this compound, it is not possible to create a scientifically accurate and data-supported comparison guide as requested.

Comparative Analysis of Acoforestinine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships and therapeutic potential of Acoforestinine and its related diterpenoid alkaloids.

This guide provides a comprehensive comparative analysis of this compound (also known as 8-O-Ethylyunaconitine) and its analogs, a class of diterpenoid alkaloids derived from plants of the Aconitum genus. While research directly focused on this compound is limited, this guide leverages the extensive data available for its parent compound, aconitine (B1665448), and a wide array of its derivatives to provide a framework for understanding their structure-activity relationships, biological effects, and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their medicinal properties.

This compound, with the chemical formula C35H51NO10 and a molecular weight of 645.78, belongs to the C19-diterpenoid alkaloid family. [cite: ] These compounds are renowned for their potent biological activities, which range from analgesic and anti-inflammatory to cardiotoxic and neurotoxic effects.[1][2][3][4][5] Understanding the nuanced differences in the chemical structures of these analogs is critical to harnessing their therapeutic potential while mitigating their inherent toxicity.

Quantitative Comparison of Biological Activities

The biological activity of this compound analogs is highly dependent on their chemical structure. Modifications to the core aconitine skeleton can dramatically alter their potency and selectivity for various biological targets. The following tables summarize key quantitative data from various studies, providing a comparative overview of the bioactivity of selected aconitine analogs.

CompoundBiological ActivityAssayResultReference
Aconitine AntitumorCytotoxicity against MCF-7 cellsIC50: 7.58 µM[1]
Aconitine AntitumorCytotoxicity against MCF-7/ADR cellsIC50: 7.02 µM[1]
Analog 15 AnalgesicAcetic acid-induced writhing in micePain inhibition: 81.6% at 2 mg/kg[6]
Analog 38 AnalgesicAcetic acid-induced writhing in micePain inhibition: 58.5% at 2 mg/kg[6]
Analog 39 AnalgesicAcetic acid-induced writhing in micePain inhibition: 51.2% at 2 mg/kg[6]
Analog 15 Acute ToxicityLD50 in mice4.06 mg/kg[6]
Analog 38 Acute ToxicityLD50 in mice2.81 mg/kg[6]
Analog 39 Acute ToxicityLD50 in mice12.00 mg/kg[6]
Analog 40 AnalgesicHot plate test in miceEC50: 0.0591 mg/kg[1][6]
Analog 42 AnalgesicHot plate test in miceEC50: 0.0972 mg/kg[1][6]
Parent Molecule 15 AnalgesicHot plate test in miceEC50: 0.0480 mg/kg[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound analogs and related compounds.

Cytotoxicity Assay (MTT Method)

This protocol is used to assess the effect of compounds on the proliferation of cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, SF-268 for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 400 cells per well and allowed to attach for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10 to 2560 µg/ml) for specified durations (e.g., 48, 96, and 144 hours).[7] A vehicle control (e.g., DMSO) is included.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[8]

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for TNF-α and incubated overnight.[9]

  • Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants or standards of known TNF-α concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a biotin-conjugated detection antibody specific for TNF-α is added to the wells and incubated.

  • Streptavidin-HRP: Following another wash step, Streptavidin-Horseradish Peroxidase (HRP) conjugate is added.

  • Substrate Development: A substrate solution is added, and the color develops in proportion to the amount of TNF-α.

  • Data Analysis: The reaction is stopped, and the absorbance is measured. A standard curve is generated to determine the concentration of TNF-α in the samples.

p38 MAPK Western Blot Analysis

This protocol is used to detect the phosphorylation status of p38 MAPK, a key protein in a cellular signaling pathway.

  • Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38) or total p38 MAPK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative levels of p-p38 and total p38.[2][10][11]

Electrophysiology Assay (Patch Clamp)

This protocol is used to study the effects of compounds on ion channels, such as voltage-gated sodium channels.

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., Nav1.7) are cultured and prepared for recording.

  • Patch Pipette: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).[12]

  • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.

  • Compound Application: The test compound is applied to the cell, and its effect on the ion channel currents is recorded.

  • Data Analysis: The changes in current amplitude and kinetics are analyzed to determine the modulatory effect of the compound on the ion channel. IC50 values can be calculated from concentration-response curves.[13][14][15]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways.

Voltage-Gated Sodium Channels (VGSCs)

A primary mechanism of action for many aconitine analogs is the modulation of voltage-gated sodium channels.[16] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. Aconitine and its derivatives can bind to these channels, leading to persistent activation and membrane depolarization, which underlies their neurotoxic and cardiotoxic effects.[16] The specific subtype of VGSC targeted can influence the observed biological effect.

VGSC_Pathway Aco_Analog This compound Analog VGSC Voltage-Gated Sodium Channel Aco_Analog->VGSC Binds to and modulates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity Depolarization->Cardiotoxicity TNFa_NLRP3_Pathway Aconitine Aconitine TNFa TNF-α Activation Aconitine->TNFa NLRP3 NLRP3 Inflammasome Activation TNFa->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Apoptosis Cardiomyocyte Apoptosis Caspase1->Apoptosis p38_MAPK_Pathway Aconitine Aconitine p38_MAPK p38 MAPK Activation Aconitine->p38_MAPK TRPV2 TRPV2 Expression and Translocation p38_MAPK->TRPV2 Ca_Influx Ca2+ Influx TRPV2->Ca_Influx Apoptosis Cardiomyocyte Apoptosis Ca_Influx->Apoptosis

References

Validating Acoforestinine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of acoforestinine (B1149226), a diterpenoid alkaloid also known as 8-O-ethylyunaconitine, and its putative mechanism of action as a voltage-gated sodium channel (VGSC) agonist. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws comparisons with the well-characterized actions of related aconitine (B1665448) alkaloids and other known VGSC activators.

Introduction to this compound

This compound (CAS 110011-77-3) is a diterpenoid alkaloid isolated from plants of the Aconitum genus. Structurally related to aconitine, a potent neurotoxin, this compound is proposed to act as a potent agonist of voltage-gated sodium channels. This action is believed to lead to a prolonged depolarization of nerve and muscle cells, which can result in paralysis and respiratory failure by blocking the transmission of nerve signals.

Mechanism of Action: Voltage-Gated Sodium Channel Agonism

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells. Agonists of these channels typically bind to a specific site on the channel protein, causing it to remain in an open or activated state for a longer duration. This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and hyperexcitability.

The proposed mechanism for this compound and related compounds involves binding to neurotoxin receptor site 2 on the alpha subunit of the VGSC. This binding is thought to induce a conformational change that shifts the voltage-dependence of channel activation to more negative potentials, meaning the channels can open at resting membrane potentials.

Signaling Pathway of a Voltage-Gated Sodium Channel Agonist

VGSC_Agonist_Pathway Proposed Signaling Pathway of this compound This compound This compound (8-O-ethylyunaconitine) Binding Binds to Neurotoxin Receptor Site 2 This compound->Binding VGSC Voltage-Gated Sodium Channel (VGSC) ConformationalChange Conformational Change in VGSC VGSC->ConformationalChange induces Binding->VGSC ProlongedActivation Prolonged Channel Activation/Opening ConformationalChange->ProlongedActivation NaInflux Increased Na+ Influx ProlongedActivation->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability Block Block of Nerve Signal Transmission Hyperexcitability->Block Paralysis Paralysis and Respiratory Failure Block->Paralysis

Caption: Proposed signaling pathway for this compound as a VGSC agonist.

Comparison with Alternative Voltage-Gated Sodium Channel Agonists

While quantitative data for this compound is scarce, a qualitative comparison can be made with other known VGSC agonists based on the effects of the parent compound, aconitine, and other site 2 toxins.

FeatureThis compound (Proposed)AconitineCevadine (Veratrum Alkaloid)
Binding Site Neurotoxin Receptor Site 2Neurotoxin Receptor Site 2Neurotoxin Receptor Site 2
Primary Effect Persistent activation of VGSCsPersistent activation of VGSCsPersistent activation of VGSCs
Voltage Shift Expected hyperpolarizing shiftHyperpolarizing shift of -20 to -50 mV[1][2][3]More pronounced hyperpolarizing shift of approx. -100 mV[1]
Effect on Inactivation UnknownSlows the rate of inactivation[1]Inhibits fast inactivation[1]
Use-Dependency UnknownLess pronounced use-dependencyStrong use-dependency[1]
Potency Described as a "potent agonist"Potent, with effects observed in the micromolar rangePotent activator at resting membrane potentials[1]

Note: The lack of specific experimental data for this compound necessitates that its properties are inferred from related compounds. Direct comparative studies are required for validation.

Experimental Protocols for Mechanism Validation

Validating the mechanism of action of a compound like this compound as a VGSC agonist typically involves electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) Assay

This is a common method for studying the properties of ion channels expressed in Xenopus oocytes.

Objective: To measure the effect of this compound on the electric currents mediated by specific VGSC subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific human VGSC alpha and beta subunits of interest.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Voltage Clamp Recording:

    • An oocyte expressing the target VGSC is placed in a recording chamber and perfused with a control saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • After recording baseline currents, the oocyte is perfused with a solution containing this compound at various concentrations.

    • The effect of this compound on the current amplitude, voltage-dependence of activation, and inactivation kinetics is recorded and analyzed.

Experimental Workflow for TEVC Assay

TEVC_Workflow General Workflow for Two-Electrode Voltage Clamp (TEVC) Assay Start Start: Oocyte Harvesting Injection cRNA Injection (VGSC Subunits) Start->Injection Incubation Incubation (2-5 days) Injection->Incubation Mounting Mount Oocyte in Recording Chamber Incubation->Mounting Electrodes Insert Voltage and Current Electrodes Mounting->Electrodes Baseline Record Baseline Sodium Currents Electrodes->Baseline Perfusion Perfuse with This compound Baseline->Perfusion Recording Record this compound- Modified Currents Perfusion->Recording Analysis Data Analysis: - Current Amplitude - Activation/Inactivation - Dose-Response Recording->Analysis End End Analysis->End

References

Acoforestinine In Vivo Efficacy and Toxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy and toxicity of Acoforestinine-related diterpenoid alkaloids, contextualized with established chemotherapeutic agents. Due to the limited direct research on this compound, this guide focuses on Aconitine (B1665448), a structurally similar and well-studied compound from the same Aconitum genus, to provide a relevant comparative framework.

This publication synthesizes available preclinical data to aid in the evaluation of this class of compounds for further investigation and development.

In Vivo Efficacy: A Comparative Analysis

The in vivo anti-tumor efficacy of Aconitine has been evaluated in several preclinical models. This section compares its performance against other relevant compounds, including another diterpenoid alkaloid, Lappaconitine, and standard-of-care chemotherapeutics.

Table 1: Comparative In Vivo Anti-Tumor Efficacy
CompoundCancer ModelAnimal ModelDosageRouteTumor Growth InhibitionReference
Aconitine Melanoma (B16)C57BL/6 Mice12.5 µg/mL (in vitro derived dose)SubcutaneousSignificant reduction in tumor growth[1]
Aconitine Hepatocellular Carcinoma (Hepal-6)C57BL/6 Mice0.15 and 0.375 mg/kgNot Specified26.12% - 65.43%[2]
Aconitine Colorectal Cancer (LIM1215)Xenograft MiceNot SpecifiedNot SpecifiedSignificant suppression of tumor growth[3][4]
Lappaconitine Hydrobromide Liver TumorNIH MiceNot SpecifiedNot Specified11.20% - 53.08%[2]
Lappaconitine Hydrobromide Sarcoma (S180)NIH MiceNot SpecifiedNot Specified29.81% - 53.96%[2]
5-Fluorouracil (5-FU) Colorectal Cancer (MC38)Syngeneic Mice25 mg/kgIntraperitonealSignificant reduction in tumor burden[5]
Paclitaxel (B517696) (Taxol) Colorectal Cancer (HCT-15)Xenograft MiceNot SpecifiedNot SpecifiedSignificant inhibition in tumor growth[6]

In Vivo Toxicity Profile

A critical aspect of drug development is understanding the toxicity profile of a compound. Diterpenoid alkaloids from Aconitum species are known for their potent biological activity, which is often accompanied by significant toxicity.

Table 2: Comparative In Vivo Toxicity
CompoundAnimal ModelLD50RouteObserved ToxicitiesReference
Aconitine Mice1.8 mg/kgOralNeurotoxicity, Cardiotoxicity[7][8][9]
Aconitine Mice0.308 mg/kgIntraperitonealNeurotoxicity, Cardiotoxicity[8][9]
Aconitine Mice0.270 mg/kgSubcutaneousNeurotoxicity, Cardiotoxicity[10]
Aconitine Mice0.100 mg/kgIntravenousNeurotoxicity, Cardiotoxicity[10]
Doxorubicin (B1662922) RatsN/A (Cumulative Dose: 15 mg/kg)IntraperitonealCardiotoxicity (reduced ejection fraction)[11]
Cisplatin MiceN/A (Cumulative Dose: 23 mg/kg)IntraperitonealNeurotoxicity, Nephrotoxicity, Myelosuppression[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key in vivo studies cited in this guide.

In Vivo Anti-Tumor Efficacy Studies

Aconitine in a Melanoma Xenograft Model [1]

  • Cell Line: B16 melanoma cells.

  • Animal Model: Nude mice.

  • Procedure:

    • B16 cells are cultured and harvested.

    • A suspension of B16 cells is subcutaneously injected into the flank of nude mice.

    • Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives intratumoral injections of aconitine at a specified concentration. The control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue may be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

5-Fluorouracil in a Colorectal Cancer Syngeneic Model [5]

  • Cell Line: MC38 colon adenocarcinoma cells.

  • Animal Model: C57BL/6 mice (immunocompetent).

  • Procedure:

    • MC38 cells are injected subcutaneously into the flank of C57BL/6 mice.

    • When tumors reach a predetermined size, mice are randomized into treatment and control groups.

    • The treatment group receives intraperitoneal injections of 5-FU (e.g., 25 mg/kg) on a defined schedule. The control group receives a vehicle control (e.g., PBS).

    • Tumor growth is monitored over time.

    • The study endpoint may be based on tumor volume or a predetermined time point.

In Vivo Toxicity Studies

Acute Toxicity of Aconitine in Mice [7][8][10]

  • Animal Model: Mice (strain may vary).

  • Procedure:

    • Aconitine is administered to different groups of mice at various doses via a specific route (e.g., oral, intraperitoneal, intravenous, subcutaneous).

    • A control group receives the vehicle.

    • Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

    • The number of deaths at each dose level is recorded.

    • The LD50 (the dose at which 50% of the animals die) is calculated using statistical methods.

    • Clinical signs of toxicity, such as convulsions, changes in heart rate, and respiratory distress, are documented.

Doxorubicin-Induced Cardiotoxicity in Rats [11]

  • Animal Model: Female Sprague-Dawley rats.

  • Procedure:

    • Rats are divided into a treatment group receiving doxorubicin and a control group receiving saline.

    • Doxorubicin is administered via intraperitoneal injections on a specified schedule (e.g., daily injections of 1 mg/kg for 15 days or weekly injections of 2.5 mg/kg for six weeks).

    • Cardiac function is assessed at multiple time points using echocardiography to measure parameters like left ventricular ejection fraction.

    • At the end of the study, hearts are collected for histological analysis to assess for signs of cardiac damage.

Mechanistic Insights and Signaling Pathways

Aconitine has been shown to exert its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis.[1]

Aconitine_Signaling_Pathway Aconitine Aconitine PI3K PI3K Aconitine->PI3K Inhibits MAPK MAPK Aconitine->MAPK Inhibits Apoptosis Apoptosis Aconitine->Apoptosis Induces AKT AKT PI3K->AKT PCNA PCNA (Proliferation) AKT->PCNA Promotes ERK12 ERK1/2 MAPK->ERK12 ERK12->PCNA Promotes

Caption: Aconitine-mediated inhibition of PI3K/AKT and MAPK/ERK1/2 pathways.

This diagram illustrates how Aconitine can inhibit the PI3K/AKT and MAPK/ERK1/2 signaling cascades, which are crucial for cell survival and proliferation. By blocking these pathways, Aconitine can lead to a decrease in the expression of proliferation markers like PCNA and an induction of apoptosis in cancer cells.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for in vivo efficacy and toxicity studies.

Experimental_Workflow cluster_Efficacy Efficacy Study cluster_Toxicity Toxicity Study E_Start Tumor Cell Implantation E_Tumor Tumor Establishment E_Start->E_Tumor E_Treatment Compound Administration E_Tumor->E_Treatment E_Monitor Tumor Growth Monitoring E_Treatment->E_Monitor E_Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) E_Monitor->E_Endpoint T_Start Animal Acclimation T_Treatment Compound Administration T_Start->T_Treatment T_Monitor Observation (Clinical Signs, Body Weight) T_Treatment->T_Monitor T_Endpoint Endpoint Analysis (LD50, Histopathology) T_Monitor->T_Endpoint

Caption: General workflow for in vivo efficacy and toxicity assessment.

This workflow provides a high-level overview of the key stages involved in preclinical in vivo studies, from the initial setup to the final analysis of efficacy and toxicity endpoints.

References

A Comparative Guide to the Bioassays of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common bioassays used to evaluate the biological activity of diterpenoid alkaloids, a prominent class of natural products found in plants of the Aconitum and Delphinium genera. Due to the lack of specific experimental data for a compound named "Acoforestinine" in the public domain, this guide focuses on well-characterized diterpenoid alkaloids from these genera, offering a framework for the cross-validation and comparison of their bioactivities.

Introduction

Diterpenoid alkaloids are renowned for their complex chemical structures and a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and cytotoxic effects. The inherent toxicity of many of these compounds necessitates rigorous and validated bioassays to determine their therapeutic potential and safety profiles. This guide details the experimental protocols for key bioassays, presents comparative quantitative data for representative diterpenoid alkaloids, and illustrates the underlying signaling pathways.

Data Presentation: Comparative Bioactivity of Diterpenoid Alkaloids

The following tables summarize the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for various diterpenoid alkaloids in cytotoxicity, anti-inflammatory, acetylcholinesterase inhibition, and neuroprotective assays. This data allows for a direct comparison of the potency of these compounds.

Table 1: Cytotoxicity of Diterpenoid Alkaloids (MTT Assay)

CompoundCell LineIC50 (µM)Reference
DelphelineMCF-717.3
DelbrunineMCF-716.5
DelbrunineA54910.6
Trichodelphinine BA54918.64
Trichodelphinine EA54912.03
Trichodelphinine FA54916.55
Hetisine Derivative 64aA5494.4
Hetisine Derivative 64bA5493.2
Hetisine Derivative 64cA5491.7
Hetisine Derivative 64dA5493.5
Hetisine Derivative 64eA5493.5
Hetisine Derivative 64fA5495.1
15-acetylsongoramineHePG258.55

Table 2: Anti-inflammatory Activity of Diterpenoid Alkaloids (Nitric Oxide Inhibition Assay)

CompoundCell LineIC50 (µM)Reference
Franchetine Derivative 1RAW 264.713.0
Franchetine Derivative 2RAW 264.716.2
Franchetine Derivative 7RAW 264.717.1
Franchetine Derivative 16RAW 264.714.7
Epimuqubilin ARAW 264.77.4
Sigmosceptrellin ARAW 264.79.9

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Diterpenoid and other Alkaloids

CompoundSource/TypeIC50 (µM)Reference
Guan-fu base VDelphinium trichophorum>40 µM (53.81% inhibition)
UleineIndole alkaloid0.45
FeselolUmbelliferone derivative1.26
MogoltacinUmbelliferone derivative1.95
GalanthamineAmaryllidaceae alkaloid3
ConferoneUmbelliferone derivative3.31
AmberinSesquiterpene lactone17

Table 4: Neuroprotective Effects of Diterpenoid Alkaloids and Related Compounds

CompoundCell LineAssayEffectReference
CBNU06 (diterpene)PC12MTT, Hoechst stainingIncreased cell viability against Aβ-induced toxicity
ECN (sesquiterpenoid)PC12MTTIncreased cell viability against H₂O₂ and 6-OHDA-induced cytotoxicity
Palmatine (alkaloid)PC12CCK8Increased survival rate against Aβ25-35-induced toxicity

Experimental Protocols

Detailed methodologies for the key bioassays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and the characteristics of the test compounds.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diterpenoid alkaloids for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the diterpenoid alkaloids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity as the cause of reduced NO production.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup (in a 96-well plate):

    • Add buffer, DTNB solution, and the test compound at various concentrations to the wells.

    • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).

  • Reaction Initiation: Add the ATCI substrate solution to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of AChE inhibition for each concentration of the test compound relative to the enzyme activity without an inhibitor. Calculate the IC50 value.

T-type Calcium Channel Inhibition Assay (Patch-Clamp Electrophysiology)

This assay directly measures the inhibitory effect of a compound on the flow of ions through T-type calcium channels, which are involved in various physiological processes, including neuronal excitability and cardiovascular function. Due to the lack of specific IC50 data for diterpenoid alkaloids in this assay, the following is a general protocol.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the desired T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3) in a suitable culture medium.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents from single cells.

    • Maintain a holding potential at which the T-type channels are available for opening (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps to elicit T-type calcium currents.

  • Compound Application: Perfuse the recording chamber with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the T-type calcium currents before and after the application of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step. Calculate the percentage of current inhibition for each concentration of the compound and determine the IC50 value.

Neuroprotective Bioassay (PC12 Cells)

This assay assesses the ability of a compound to protect neuronal-like cells from toxins implicated in neurodegenerative diseases, such as amyloid-beta (Aβ) or 6-hydroxydopamine (6-OHDA).

Protocol:

  • Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to differentiate if required (e.g., with nerve growth factor).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid alkaloid for a specified period (e.g., 1-2 hours).

  • Toxin Exposure: Add the neurotoxin (e.g., Aβ peptide, 6-OHDA) to the wells and incubate for 24-48 hours.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay, Trypan blue exclusion, or by observing morphological changes and apoptosis using techniques like Hoechst staining.

  • Data Analysis: Quantify the percentage of viable cells in the treated groups compared to the toxin-exposed control group.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways affected by diterpenoid alkaloids and a general workflow for their bioactivity screening.

experimental_workflow cluster_preparation Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Compound Isolation/Synthesis Compound Isolation/Synthesis Stock Solution Preparation Stock Solution Preparation Compound Isolation/Synthesis->Stock Solution Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Stock Solution Preparation->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Stock Solution Preparation->Anti-inflammatory Assay (NO) AChE Inhibition Assay AChE Inhibition Assay Stock Solution Preparation->AChE Inhibition Assay T-type Ca2+ Channel Assay T-type Ca2+ Channel Assay Stock Solution Preparation->T-type Ca2+ Channel Assay Neuroprotective Assay Neuroprotective Assay Stock Solution Preparation->Neuroprotective Assay IC50/EC50 Determination IC50/EC50 Determination Cytotoxicity Assay (MTT)->IC50/EC50 Determination Anti-inflammatory Assay (NO)->IC50/EC50 Determination AChE Inhibition Assay->IC50/EC50 Determination T-type Ca2+ Channel Assay->IC50/EC50 Determination Neuroprotective Assay->IC50/EC50 Determination Comparative Analysis Comparative Analysis IC50/EC50 Determination->Comparative Analysis

Experimental workflow for bioactivity screening.

Acoforestinine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the structure-activity relationship (SAR) of Aconitine, a major bioactive diterpene alkaloid from Aconitum species, reveals crucial insights for the development of novel therapeutic agents. Due to a lack of specific SAR studies on Acoforestinine, this guide focuses on the closely related and extensively studied Aconitine, providing a comparative analysis of its derivatives and their pharmacological activities.

Structure-Activity Relationship of Aconitine Analogs

The pharmacological effects of Aconitine and its derivatives are intricately linked to their complex chemical structures. Modifications at specific positions on the aconitane (B1242193) skeleton significantly influence their cardiotonic, anti-inflammatory, and analgesic properties.

Cardiotonic Effects

Aconitine exerts a positive inotropic effect primarily by increasing the intracellular Na⁺ and Ca²⁺ concentrations.[1] The structure-activity relationship for the cardiotonic effects and associated cardiotoxicity is centered around the ester groups and the lipophilicity of the molecule.

Table 1: Comparison of Carditonic Activity of Aconitine Analogs

CompoundModificationActivityReference
AconitineC-8 acetate, C-14 benzoatePotent cardiotonic, high toxicity[1]
MesaconitineC-8 acetate, C-14 anisateSimilar to Aconitine[1]
HypaconitineC-8 acetate, C-14 benzoateSimilar to Aconitine[1]
JesaconitineC-8 anisate, C-14 benzoateReduced toxicity[1]
DeoxyaconitineLacks C-13 hydroxyl groupReduced activity and toxicity[1]
BenzoylaconineLacks C-8 acetyl groupSignificantly reduced toxicity[1]
AconineLacks both C-8 acetyl and C-14 benzoyl groupsDevoid of activity and toxicity[1]

Key SAR Insights for Cardiotonic Activity:

  • The ester groups at C-8 and C-14 are essential for both the cardiotonic and toxic effects.

  • Hydrolysis of these ester groups, as seen in Benzoylaconine and Aconine, leads to a significant reduction or complete loss of activity and toxicity.

  • Modifications of the ester groups, such as in Jesaconitine, can modulate the toxicity profile.

  • The hydroxyl group at C-13 also plays a role in the molecule's activity.

Anti-inflammatory and Analgesic Effects

Aconitine and its derivatives exhibit significant anti-inflammatory and analgesic properties, which are also subject to structural modifications.

Table 2: Comparison of Anti-inflammatory and Analgesic Activity of Aconitine Analogs

CompoundModificationAnti-inflammatory ActivityAnalgesic ActivityReference
AconitineC-8 acetate, C-14 benzoatePotentPotent[1]
3-AcetylaconitineAdditional acetyl group at C-3Enhanced anti-inflammatory effect-[1]
14-Benzoyl-8-deacetylaconitineLacks C-8 acetyl groupReduced activity-[1]
LappaconitineDifferent core structurePotent analgesicPotent analgesic[1]

Key SAR Insights for Anti-inflammatory and Analgesic Activity:

  • The ester groups at C-8 and C-14 are also important for these activities.

  • Acetylation at the C-3 position can enhance anti-inflammatory effects.

  • The core structure of the diterpenoid alkaloid is a key determinant of its analgesic properties, as evidenced by the potent activity of Lappaconitine.

Experimental Protocols

The evaluation of the pharmacological activities of Aconitine and its derivatives involves various in vitro and in vivo assays.

Cardiotonic Activity Assessment
  • Langendorff Perfused Heart Model: Isolated hearts from rats or guinea pigs are perfused with a Krebs-Henseleit solution. The compound of interest is then introduced into the perfusate. Parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (±dp/dt) are recorded to assess the inotropic and chronotropic effects.

  • Patch-Clamp Electrophysiology: This technique is used to study the effect of the compounds on specific ion channels (e.g., sodium and calcium channels) in isolated cardiomyocytes. It provides insights into the molecular mechanism of action.

Anti-inflammatory Activity Assay
  • Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of the test compounds. The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are then quantified using ELISA to determine the anti-inflammatory potential.

Analgesic Activity Evaluation
  • Hot Plate Test: This is a common method to assess central analgesic activity. Mice are placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured before and after the administration of the test compound.

  • Formalin Test: This model is used to evaluate both neurogenic and inflammatory pain. Formalin is injected into the paw of a rodent, and the time spent licking or biting the injected paw is quantified in two phases, representing acute and chronic pain.

Signaling Pathways and Experimental Workflows

The biological activities of Aconitine are mediated through its interaction with various cellular targets and signaling pathways.

Aconitine_Cardiotonic_Effect Aconitine Aconitine Na_Channel Voltage-gated Na+ Channel Aconitine->Na_Channel Activates Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Ca_Channel Voltage-gated Ca2+ Channel Na_Influx->Ca_Channel Depolarization Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Positive_Inotropic Positive Inotropic Effect Ca_Influx->Positive_Inotropic

Caption: Aconitine's mechanism for its cardiotonic effect.

Aconitine_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Aconitine Aconitine Aconitine->NF_kB Inhibits

Caption: Aconitine's anti-inflammatory signaling pathway.

Experimental_Workflow_SAR cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Aconitine Modification Chemical Modification (e.g., hydrolysis, esterification) Start->Modification Analogs Aconitine Analogs Modification->Analogs Purification Purification & Characterization (HPLC, NMR, MS) Analogs->Purification Cardiotonic Cardiotonic Assays Purification->Cardiotonic Anti_inflammatory Anti-inflammatory Assays Purification->Anti_inflammatory Analgesic Analgesic Assays Purification->Analgesic SAR_Analysis Structure-Activity Relationship Analysis Cardiotonic->SAR_Analysis Anti_inflammatory->SAR_Analysis Analgesic->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for Aconitine SAR studies.

References

Acoforestinine: A Comparative Analysis Against Standard of Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine, a C19-diterpenoid alkaloid isolated from the plant Aconitum forrestii, belongs to a class of natural compounds known for their potent biological activities. The genus Aconitum has a long history in traditional medicine for treating pain and inflammation.[1][2][3][4] This guide provides a comparative analysis of this compound's potential therapeutic applications against current standard of care drugs, based on available preclinical data for closely related compounds. Due to the limited specific research on this compound, data from Aconitine (B1665448), a structurally similar and well-studied diterpenoid alkaloid from the same genus, is used as a proxy to provide a preliminary performance comparison.

Analgesic Activity

Diterpenoid alkaloids from Aconitum species are recognized for their pain-relieving properties.[1][2][4] Preclinical studies investigating the analgesic effects of these compounds often utilize models of thermal and inflammatory pain.

Comparison with Standard of Care: Aspirin

A study comparing the analgesic activity of Aconitine to the standard non-steroidal anti-inflammatory drug (NSAID) Aspirin in mouse models of pain demonstrated significant efficacy. The following tables summarize the quantitative data from these experiments.

Table 1: Analgesic Activity in Hot Plate Test [5][6]

TreatmentDose (mg/kg)Pain Threshold Improvement (%)
Control--
Aconitine0.317.12%
Aconitine0.920.27%
Aspirin20019.21%

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test [5][6]

TreatmentDose (mg/kg)Inhibition of Writhing (%)
Control--
Aconitine0.368%
Aconitine0.976%
Aspirin20075%

Standard of Care for Pain: The standard of care for mild to moderate pain, particularly inflammatory pain, includes NSAIDs like aspirin, which primarily work by inhibiting cyclooxygenase (COX) enzymes.[7][8] For more severe or neuropathic pain, opioids and anticonvulsants like gabapentin (B195806) or pregabalin (B1679071) are often prescribed.[9][10][11][12][13]

Anti-inflammatory Activity

The traditional use of Aconitum species for treating inflammatory conditions such as rheumatism and arthritis suggests the anti-inflammatory potential of their constituent alkaloids.[1][2]

Comparison with Standard of Care: NSAIDs and Corticosteroids

While direct comparative studies for this compound are not available, the mechanism of action for many natural anti-inflammatory compounds involves the modulation of inflammatory pathways.

Standard of Care for Inflammation: First-line treatments for inflammatory conditions are typically NSAIDs.[7][8][14] For more severe or chronic inflammation, corticosteroids are used due to their potent anti-inflammatory effects, which are mediated through the inhibition of multiple inflammatory pathways.[14]

Cytotoxic Activity

Several diterpenoid alkaloids from Aconitum species have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.[15][16][17] Studies have shown that these alkaloids can induce apoptosis (programmed cell death) in cancer cells.[18] For instance, alkaloids from Aconitum szechenyianum have been shown to induce apoptosis in lung adenocarcinoma cells through the activation of p38 MAPK-, death receptor-, and mitochondria-dependent pathways.[18]

Comparison with Standard of Care: Chemotherapeutic Agents

Standard of Care for Cancer: The standard of care for cancer is highly dependent on the type and stage of the malignancy and includes a wide range of treatments such as chemotherapy, radiation therapy, targeted therapy, and immunotherapy.[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hot Plate Test for Analgesic Activity

This method assesses the response to thermal pain.

  • Animal Preparation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature, typically 55 ± 0.5°C.

  • Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Collection: The reaction time is measured before and after the administration of the test compound or standard drug.[19][20][21][22][23]

Acetic Acid-Induced Writhing Test for Analgesic Activity

This test evaluates visceral pain.

  • Animal Preparation: Mice are grouped and fasted for a few hours before the experiment.

  • Procedure: A 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

  • Data Collection: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection. The test compound or standard drug is administered prior to the acetic acid.[24][25][26][27]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard model for acute inflammation.

  • Animal Preparation: Rats or mice are used. The initial paw volume is measured using a plethysmometer.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.

  • Data Collection: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The test compound or a standard anti-inflammatory drug is administered before the carrageenan.[28][29][30][31][32]

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates and incubated.

  • Treatment: Cells are treated with various concentrations of the test compound.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active metabolism convert MTT into a purple formazan product. A solubilization solution is added to dissolve the formazan crystals.

  • Data Collection: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.[33][34][35][36]

Visualizations

Signaling Pathway for Diterpenoid Alkaloid-Induced Apoptosis

G This compound This compound / Diterpenoid Alkaloids p38_MAPK p38 MAPK Activation This compound->p38_MAPK Mitochondria Mitochondrial Pathway This compound->Mitochondria Death_Receptors Death Receptors (TNF-R1, DR5) p38_MAPK->Death_Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Bax Bax (pro-apoptotic) Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induced by Aconitum alkaloids.

Experimental Workflow for Analgesic Activity Screening

G Start Start Animal_Acclimation Animal Acclimation (Mice) Start->Animal_Acclimation Grouping Grouping & Administration (this compound, Standard Drug, Vehicle) Animal_Acclimation->Grouping Hot_Plate Hot Plate Test (Thermal Pain) Grouping->Hot_Plate Writhing_Test Acetic Acid-Induced Writhing Test (Visceral Pain) Grouping->Writhing_Test Data_Collection Data Collection (Reaction Time, Number of Writhes) Hot_Plate->Data_Collection Writhing_Test->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis End End Analysis->End

Caption: Workflow for screening the analgesic activity of this compound.

References

Acoforestinine: An Independent Verification and Comparative Analysis Remains Elusive Due to Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, independent verification and comparative analysis of the diterpenoid alkaloid Acoforestinine is not possible at this time due to a significant lack of publicly available research data. While the compound has been isolated and identified, detailed studies on its biological activity, mechanism of action, and specific experimental protocols are not sufficiently documented in accessible scientific literature. This scarcity of information precludes the creation of a detailed comparison guide with supporting experimental data and visualizations as requested.

This compound is a diterpenoid alkaloid isolated from the plant Aconitum handelianum. Its basic chemical properties, such as its molecular formula (C35H51NO10) and melting point (99-101℃), have been documented. The primary reference to this compound appears in a 2009 publication in the Zhongguo Zhong Yao Za Zhi (China Journal of Chinese Materia Medica) by Yang J, et al., which focused on the isolation and identification of several diterpenoid alkaloids from this plant species.

However, beyond its isolation, there is a notable absence of in-depth research into its pharmacological effects. Broader research on diterpenoid alkaloids from Aconitum species indicates a wide range of potential biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. These compounds are known to interact with various signaling pathways, but without specific studies on this compound, any discussion of its mechanism of action would be purely speculative.

To fulfill the request for a comparative guide, substantial research would be required, including:

  • In vitro studies: To determine the compound's effects on specific enzymes, receptors, and cell lines.

  • In vivo studies: To understand its physiological and toxicological effects in animal models.

  • Mechanism of action studies: To elucidate the specific molecular pathways through which this compound exerts its effects.

Without this foundational research, any attempt to create a comparative guide, detail experimental protocols, or visualize signaling pathways would be unfounded.

Researchers, scientists, and drug development professionals interested in this compound should consider this significant data gap as both a challenge and an opportunity. The compound's structural classification as a diterpenoid alkaloid suggests it may possess interesting biological properties, but extensive primary research is necessary to uncover and validate them.

At present, no alternative compounds can be definitively compared to this compound due to the lack of a defined biological activity profile for this compound itself. Further investigation into the broader class of diterpenoid alkaloids from Aconitum handelianum may provide some contextual understanding, but direct comparisons remain scientifically untenable.

Safety Operating Guide

Essential Safety and Disposal Guidance for Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended as a general guide for trained laboratory personnel and is based on the properties of related aconitine (B1665448) alkaloids. Acoforestinine is a research chemical with limited safety and disposal data available. Always consult the official Safety Data Sheet (SDS) provided by your supplier for specific handling and disposal instructions. Proper disposal procedures are dictated by local, state, and federal regulations.

This compound is a diterpenoid alkaloid and, like other compounds in the aconitine family, should be handled as an extremely toxic substance. The following procedures are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Due to its presumed high toxicity, all handling of this compound should occur in a designated area, such as a certified chemical fume hood, to prevent inhalation of any dust or aerosols. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A fully buttoned lab coat is required.

  • Respiratory Protection: If there is any risk of aerosolization and work cannot be conducted in a fume hood, a properly fitted respirator is necessary.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

This compound Chemical Data

The following table summarizes the available chemical information for this compound.

PropertyValueReference
CAS Number 110011-77-3[1][2]
Molecular Formula C35H51NO10[2]
Molecular Weight 645.78 g/mol [2]
Chemical Class Diterpenoid Alkaloid (Aconitine-type)This compound is structurally related to aconitine, a known potent neurotoxin.[3][4] Aconitine alkaloids are known for their high affinity to voltage-gated sodium channels.[3] The estimated fatal dose of aconitine is as low as 2 mg in humans.[3] this compound should be handled with commensurate caution.

Proper Disposal Procedures

As a potent alkaloid, this compound waste is considered hazardous. All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the solvents used.

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and a list of any solvents or other chemicals present. Include the approximate concentration and quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

Note on Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. A common procedure involves washing with a suitable solvent (e.g., ethanol (B145695) or methanol) followed by soap and water. The cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.

Experimental Workflow for Handling Potent Alkaloids

The following diagram illustrates a general workflow for the safe handling and disposal of potent alkaloids like this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Consult SDS and Establish SOP B Prepare Designated Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weighing and Solution Preparation C->D Proceed to Handling E Experimental Use D->E F Segregate All Waste (Solid and Liquid) E->F Waste Generated J Decontaminate Surfaces and Equipment E->J Experiment Complete G Label Hazardous Waste Container F->G H Store in Secure Secondary Containment G->H I Request EHS Pickup H->I K Dispose of Cleaning Materials as HazWaste J->K L Remove and Dispose of PPE J->L

Caption: Workflow for Safe Handling and Disposal of Potent Alkaloids.

References

Comprehensive Safety and Handling Protocols for Acoforestinine Remain Undetermined Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile essential safety, handling, and disposal information for the chemical compound Acoforestinine have been unsuccessful due to the absence of a publicly available Safety Data Sheet (SDS) or equivalent toxicological and safety data. Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive SDS from their chemical supplier before handling this compound.

A thorough search for safety information, handling precautions, toxicity data, and disposal guidelines for this compound did not yield the specific, verifiable data necessary to provide the detailed procedural guidance requested. While general laboratory safety practices are essential, they are not a substitute for compound-specific safety protocols. The unique physical, chemical, and toxicological properties of a substance dictate the specific personal protective equipment (PPE), handling procedures, and emergency measures required.

Without a specific SDS, providing information on the following critical areas is not possible:

  • Hazard Identification: The specific health and physical hazards associated with this compound, including potential routes of exposure, acute and chronic effects, and carcinogenicity, are unknown.

  • Personal Protective Equipment (PPE): Recommendations for appropriate respiratory, hand, eye, and body protection cannot be specified.

  • First-Aid Measures: Specific procedures for emergency response to exposure via inhalation, skin contact, eye contact, or ingestion are not available.

  • Fire-Fighting Measures: Suitable extinguishing media and specific hazards arising from the chemical during a fire are undetermined.

  • Accidental Release Measures: Procedures for containment and cleanup of spills are not documented.

  • Handling and Storage: Specific requirements for safe storage and handling to avoid incompatible materials or conditions are unknown.

  • Exposure Controls/Personal Protection: Occupational exposure limits (OELs) have not been established.

  • Toxicological Information: Data on the toxicity of this compound is not publicly available.

  • Disposal Considerations: Proper methods for the disposal of this compound and contaminated waste have not been outlined.

Given the lack of this critical information, the creation of quantitative data tables and detailed experimental or disposal protocols would be speculative and potentially hazardous.

Operational Plan for Safe Handling in the Absence of Data

In the interim, and until a formal SDS is obtained, a highly conservative approach is mandated. The following workflow is based on general best practices for handling novel or uncharacterized compounds and should be considered a minimum standard:

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.